(R)-3-Pyrrolidineacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUENRUZPZZFMCA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (R)-3-Pyrrolidineacetic Acid
This technical guide provides a comprehensive overview of the structure, chemical properties, biological applications, and experimental protocols for this compound. This chiral cyclic amino acid is a significant building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1][2]
Chemical Structure and Identity
This compound features a five-membered pyrrolidine ring, a foundational structure in many natural products and pharmaceuticals.[2][3] The acetic acid moiety is attached to the stereogenic center at the third carbon atom, conferring the (R) configuration.
-
IUPAC Name : 2-[(3R)-pyrrolidin-3-yl]acetic acid[4]
-
Synonyms : this compound HCl, [R,(-)]-Homo-β-proline, (3R)-Pyrrolidine-3β-acetic acid[5][6]
-
Molecular Formula : C₆H₁₁NO₂[4]
-
InChI : InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1[4][5]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and synthesis.
| Property | Value | Reference(s) |
| Molecular Weight | 129.16 g/mol | [4][6] |
| Appearance | Off-white solid | [5][8] |
| Melting Point | 160-165 °C (as HCl salt) | [6][7] |
| Boiling Point (Predicted) | 272.3 ± 13.0 °C | [7] |
| Density (Predicted) | 1.104 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 4.43 ± 0.10 | [7] |
| XLogP3 | -2.6 | [4] |
Role in Medicinal Chemistry and Drug Discovery
The rigid, stereochemically defined structure of this compound makes it a highly sought-after scaffold for creating complex, biologically active molecules.[9] Its specific three-dimensional orientation is crucial for optimizing interactions with biological targets such as enzymes and receptors.[2]
Key Therapeutic Applications:
-
Enzyme Inhibition : Derivatives of this compound are prominent in the development of enzyme inhibitors.
-
Antidiabetic Agents : The pyrrolidine core is integral to designing inhibitors for α-amylase, α-glucosidase, and Dipeptidyl Peptidase-4 (DPP-IV), all of which are key targets in managing type 2 diabetes.[2][9]
-
Antitubercular Agents : Pyrrolidine carboxamides derived from this molecule have been identified as potent inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), an essential enzyme for mycobacterial survival.[2]
-
-
Chiral Synthesis : As a chiral building block, it serves as a starting point for the asymmetric synthesis of complex molecules, ensuring high enantiomeric purity in the final products.[10][11]
-
Receptor Modulation : Analogs of the related (R)-pyrrolidine-3-carboxylic acid have been explored as antagonists for endothelin receptors, which play a role in vasoconstriction and cell proliferation.[1]
Key Experimental Protocols
The following section details established methodologies for the synthesis and analysis of derivatives of this compound.
Synthesis of Pyrrolidine Carboxamide Derivatives
This protocol outlines a standard two-step process involving an amide coupling reaction followed by the removal of a Boc (tert-butyloxycarbonyl) protecting group.[2]
Materials :
-
N-Boc-(R)-pyrrolidine-3-acetic acid
-
A selected primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for deprotection
Methodology :
-
Amide Coupling : To a solution of N-Boc-(R)-pyrrolidine-3-acetic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol). After stirring for 15 minutes, add the amine (1.1 mmol) and allow the reaction to proceed overnight at room temperature. Perform an aqueous workup, dry the organic layer over anhydrous Na₂SO₄, and purify by flash column chromatography.[2]
-
Boc Deprotection : Dissolve the N-Boc protected amide (1.0 mmol) in DCM (5 mL), add TFA (5 mL), and stir at room temperature for 1-2 hours. Concentrate the mixture under reduced pressure and precipitate the final product by adding diethyl ether. Filter and dry the solid under vacuum.[2]
Caption: Synthesis workflow for pyrrolidine carboxamides.
α-Amylase Inhibition Assay
This biochemical assay is employed to assess the inhibitory activity of synthesized derivatives against α-amylase, a target for antidiabetic drugs.[2]
Materials :
-
Porcine pancreatic α-amylase
-
Phosphate buffer (pH 6.9)
-
1% (w/v) starch solution
-
Dinitrosalicylic acid (DNS) color reagent
-
Test compounds and Acarbose (positive control)
Methodology :
-
Pre-incubate 250 µL of the test compound with 250 µL of α-amylase solution at 37 °C for 10 minutes.[2]
-
Add 250 µL of starch solution to start the reaction and incubate for 15 minutes at 37 °C.[2]
-
Add 500 µL of DNS reagent to stop the reaction, then heat in a boiling water bath for 5 minutes.[2]
-
After cooling, dilute the mixture with 5 mL of distilled water and measure the absorbance at 540 nm.[2]
-
Calculate the percentage of inhibition to determine the IC₅₀ value.[2]
Caption: Workflow for the α-Amylase Inhibition Assay.
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for verifying the structure and purity of this compound and its derivatives.[12]
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically acquired in deuterated solvents like D₂O.[12] Chemical shifts, coupling constants, and integration provide detailed structural information.
-
Infrared (IR) Spectroscopy : FT-IR spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory, is used to identify key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the secondary amine (N-H stretch).[12]
Core Concept Visualization
The central role of this compound is to act as a rigid, chiral scaffold upon which further chemical complexity is built to achieve a specific biological function.
Caption: Logical relationship of the core scaffold to its final target.
Safety and Handling Precautions
Proper handling is essential when working with this compound and its derivatives. Always consult the material's specific Safety Data Sheet (SDS) before use.
-
Engineering Controls : Use in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[8]
-
First Aid Measures :
-
Storage : Store in a cool, dry, and well-ventilated area in tightly sealed containers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H11NO2 | CID 1502074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Pyrrolidineacetic acid, (3R)- | CymitQuimica [cymitquimica.com]
- 6. This compound HCL CAS#: 122442-01-7 [amp.chemicalbook.com]
- 7. This compound HCL | 122442-01-7 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
(R)-3-Pyrrolidineacetic acid CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Pyrrolidineacetic acid, a chiral cyclic β-amino acid analog, is a versatile building block in medicinal chemistry and drug discovery. Its constrained pyrrolidine ring provides a valuable scaffold for designing structurally complex and biologically active molecules. This technical guide provides comprehensive information on the chemical properties, synthesis, and biological relevance of this compound, with a focus on its role as a precursor for pharmacologically active agents, particularly in the context of neurotransmitter modulation.
Chemical Identification and Properties
This compound is most commonly available as its hydrochloride salt. The fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[(3R)-pyrrolidin-3-yl]acetic acid |
| CAS Number | 122442-01-7 (for hydrochloride salt) |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Melting Point | 160-165 °C (for hydrochloride salt) |
| Boiling Point | 272.3±13.0 °C (Predicted) |
| Density | 1.104±0.06 g/cm³ (Predicted) |
| pKa | 4.43±0.10 (Predicted) |
Biological Activity and Applications
This compound and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. The pyrrolidine scaffold is a key structural motif in a variety of bioactive compounds.
Inhibition of GABA Transporters
Precursor for Bioactive Molecules
The chiral nature of this compound makes it an important starting material for the enantioselective synthesis of more complex molecules. It has been utilized as a building block for creating potent and selective enzyme inhibitors and receptor agonists.
Experimental Protocols
Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives
While a specific, detailed protocol for the synthesis of this compound is not widely published, a representative method for a closely related derivative, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, is described below. This procedure illustrates a common synthetic strategy involving an asymmetric Michael addition followed by reductive cyclization.
Protocol: Synthesis of (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid
-
Step 1: Asymmetric Michael Addition:
-
To a solution of a 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq) and a nitroalkane (1.2 eq) in an appropriate solvent (e.g., toluene), add an organocatalyst (e.g., a chiral secondary amine, 0.1 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC or LC-MS).
-
Upon completion, purify the Michael adduct by flash column chromatography.
-
-
Step 2: Reductive Cyclization:
-
Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).
-
Add a hydrogenation catalyst (e.g., Palladium on carbon, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or chromatography to obtain the enantiomerically enriched (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[1]
-
Signaling Pathways
The incorporation of (R)-pyrrolidine-3-carboxylic acid and its analogs into peptides has been shown to modulate the activity of G-protein coupled receptors, such as the µ-opioid receptor. The constrained pyrrolidine ring can enforce a specific conformation on the peptide backbone, enhancing its binding affinity and efficacy.
Caption: Simplified µ-Opioid Receptor Signaling Pathway.
Conclusion
This compound is a valuable chiral building block with significant potential in the development of novel therapeutics. Its utility as a scaffold for GABA transporter inhibitors and as a component of conformationally constrained peptides highlights its importance for researchers in medicinal chemistry and pharmacology. Further exploration of the biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.
References
The Biological Landscape of (R)-3-Pyrrolidineacetic Acid and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Pyrrolidineacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant biological activity across a range of therapeutic targets. This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their roles as endothelin receptor antagonists and GABA uptake inhibitors. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.
Endothelin Receptor Antagonism
Analogs of this compound have been extensively investigated as antagonists of the endothelin (ET) receptors, ETA and ETB. These receptors are implicated in vasoconstriction and cell proliferation, making them attractive targets for cardiovascular and oncological therapies.
Quantitative Biological Data: Endothelin Receptor Antagonists
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of various this compound analogs against endothelin receptors. This data highlights the structure-activity relationships (SAR) that govern their potency and selectivity.
| Compound/Analog | Target(s) | Ki (nM) | IC50 (nM) | Selectivity |
| A-308165 | ETB | 0.007 | - | >27,000-fold vs. ETA[1] |
| Atrasentan (ABT-627) | ETA | 0.036 | - | High for ETA[1] |
| Analog with N-n-propyl, S-alkyl (C4-C6) sulfonamidoethyl side chain | ETA/ETB | Sub-nanomolar | - | ETA/ETB ratio ≈ 1[1] |
| 2-(3-fluoro-4-methylphenyl)-4-(2,3-dihydrobenzofuran-5-yl)-1-(N,N-dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acid | ETA | - | High potency | High for ETA[1] |
Experimental Protocol: Endothelin Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of this compound analogs to endothelin receptors.
1. Membrane Preparation:
-
Culture cells expressing the endothelin receptor of interest (e.g., CHO-K1 cells stably transfected with human ETA or ETB receptors) to confluency.[2]
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[2]
-
Homogenize the cell suspension using a Dounce homogenizer or a Polytron.[2]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[2]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[2]
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.[2]
-
Finally, resuspend the washed membrane pellet in an appropriate assay buffer.
2. Competitive Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 150 µL of membrane preparation, 50 µL of radioligand (e.g., [125I]ET-1), and 50 µL of assay buffer.[3]
-
Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of unlabeled endothelin-1 (e.g., 1 µM).[2][3]
-
Competitive Binding: 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of the test compound (e.g., from 10-10 M to 10-5 M).[2][3]
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI) using a cell harvester.[2][4]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3][4]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[3]
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Signaling Pathway: Endothelin Receptor
Endothelin receptors are G protein-coupled receptors (GPCRs) that, upon activation by endothelin peptides, initiate a cascade of intracellular signaling events.
Endothelin Receptor Signaling Pathway
GABA Uptake Inhibition
Derivatives of pyrrolidinecarboxylic acids have also been developed as inhibitors of GABA transporters (GATs), which are critical for regulating neurotransmission by clearing GABA from the synaptic cleft.
Quantitative Biological Data: GABA Uptake Inhibitors
The following table presents the IC50 values for various pyrrolidineacetic acid analogs as inhibitors of GABA transporters, providing insight into their potency and selectivity for different GAT subtypes.
| Compound/Analog | Target(s) | IC50 (µM) | Selectivity |
| (R)-pyrrolidine-2-acetic acid with 2-[tris(4-methoxyphenyl)methoxy]ethyl residue | GAT-3 | 3.1 | 20-fold vs GAT-1[1] |
| (S)-2-pyrrolidineacetic acid with 4,4-diphenylbut-3-en-1-yl moiety | GAT-1 | 0.396 | -[1] |
| (S)-2-pyrrolidineacetic acid with 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue | GAT-1 | 0.343 | -[1] |
| (2S,4S)-4-hydroxypyrrolidine-2-acetic acid derivative | GAT-1 | 3.29 | -[1] |
| (2R,4S)-4-hydroxypyrrolidine-2-acetic acid derivative | GAT-3 | 19.9 | -[1] |
Experimental Protocol: GABA Uptake Assay
This protocol describes a common method for assessing the inhibitory activity of compounds on GABA transporters using a radiolabeled substrate.
1. Cell/Synaptosome Preparation:
-
Cells: Culture human embryonic kidney (HEK-293) cells stably expressing the desired mouse GAT subtype (mGAT1-4).[5] Seed cells into 24- or 96-well plates and grow to near confluence.[6]
-
Synaptosomes: Rapidly dissect the brain from a rat and homogenize the tissue in an ice-cold sucrose solution. Perform differential centrifugation to obtain a crude synaptosomal pellet, which is then resuspended in a suitable buffer.[6]
2. Uptake Assay:
-
Wash the prepared cells or synaptosomes with an appropriate assay buffer (e.g., HBSS-HEPES, pH 7.4).[6]
-
Pre-incubate the cells/synaptosomes with varying concentrations of the test compound or vehicle for a defined period (e.g., 30 minutes).[6]
-
Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [3H]GABA).[5]
-
Incubate for a specific time at 37°C to allow for GABA uptake.
-
Terminate the uptake by rapidly washing the cells/synaptosomes with ice-cold PBS to remove extracellular radiolabel.[6]
3. Detection and Data Analysis:
-
Lyse the cells or synaptosomes to release the internalized radiolabel.[6]
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of GABA uptake inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling and Transport Mechanism: GABA Transporter
GABA transporters are sodium and chloride-dependent symporters that play a crucial role in terminating GABAergic neurotransmission.
GABA Transporter Mechanism
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyrrolidine ring and its side chains. For endothelin receptor antagonists, modifications to the N-acyl group and the substituents at the 2- and 4-positions of the pyrrolidine ring have been shown to modulate both potency and selectivity between the ETA and ETB receptor subtypes.[1] In the case of GABA uptake inhibitors, the stereochemistry at the 2- and 4-positions of the pyrrolidineacetic acid scaffold is crucial for potent and selective inhibition of GAT-1 and GAT-3, respectively.[7] Lipophilic substituents on the nitrogen atom of the pyrrolidine ring generally enhance the inhibitory activity against GABA transporters.[8]
This guide serves as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on the this compound scaffold. The provided data, protocols, and pathway diagrams are intended to streamline experimental design and facilitate a deeper understanding of the biological activities of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of (R)-3-Pyrrolidineacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Pyrrolidineacetic acid and its derivatives represent a versatile scaffold in modern medicinal chemistry, exhibiting a range of biological activities by targeting distinct physiological pathways. This technical guide provides an in-depth exploration of the primary mechanisms of action for this class of compounds, focusing on their roles as inhibitors of GABA transporters, antagonists of endothelin receptors, and modulators of T-type calcium channels. Detailed experimental protocols, quantitative pharmacological data, and visual representations of signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its conformational rigidity and stereochemical complexity, which allow for precise three-dimensional orientation of functional groups and potent interactions with biological targets. The this compound core, in particular, has given rise to a diverse array of compounds with significant therapeutic potential. This guide will dissect the molecular mechanisms underlying the major pharmacological activities of these derivatives, providing a foundational understanding for their further development and application.
Mechanism of Action: GABA Transporter Inhibition
A significant class of pyrrolidine derivatives functions by inhibiting GABA transporters (GATs), thereby increasing the synaptic concentration of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and producing anticonvulsant and anxiolytic effects. While much of the published research has focused on the structurally similar (R)-pyrrolidine-2-acetic acid scaffold, the principles of action are highly relevant. These compounds primarily target GAT-1 and GAT-3.
Quantitative Data for Pyrrolidine-2-acetic Acid Derivatives
The following table summarizes the inhibitory potency of representative (R)-pyrrolidine-2-acetic acid derivatives against GABA transporters GAT-1 and GAT-3.
| Compound ID | N-Substituent | Target | IC50 (µM) | Selectivity (GAT-3:GAT-1) |
| (R)-4d | 2-[tris(4-methoxyphenyl)methoxy]ethyl | GAT-3 | 3.1[1][2] | 20:1[1][2] |
| (S)-4b | 4,4-diphenylbut-3-en-1-yl | GAT-1 | 0.396[1][2] | - |
| (S)-4c | 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl | GAT-1 | 0.343[1][2] | - |
Signaling Pathway
Inhibition of GABA transporters by this compound derivatives leads to an accumulation of GABA in the synaptic cleft. This enhances the activation of postsynaptic GABA-A and GABA-B receptors, resulting in prolonged and intensified inhibitory neurotransmission.
References
(R)-3-Pyrrolidineacetic acid hydrochloride: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (R)-3-Pyrrolidineacetic acid hydrochloride. Due to the limited availability of specific experimental data in public literature, this document focuses on outlining the critical experimental protocols and data frameworks necessary for a thorough evaluation of this compound. The methodologies described are based on established principles for the characterization of amine hydrochlorides in a pharmaceutical context.
Physicochemical Properties
This compound hydrochloride is the hydrochloride salt of this compound. Key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 122442-01-7 | [1][2] |
| Molecular Formula | C6H12ClNO2 | PubChem |
| Molecular Weight | 165.62 g/mol | [3] |
| IUPAC Name | 2-[(3R)-pyrrolidin-3-yl]acetic acid;hydrochloride | [4] |
| Synonyms | (R)-Pyrrolidine-3-acetic acid HCl, [R,(-)]-Homo-β-proline hydrochloride | [1][2] |
Solubility Profile
A comprehensive understanding of the solubility of this compound hydrochloride is crucial for its formulation and delivery. The following sections detail the experimental approach to determine its solubility in various media.
Aqueous Solubility
The pH of the aqueous medium is a critical determinant of the solubility of ionizable compounds like this compound hydrochloride.[5] A pH-solubility profile provides invaluable information for predicting its behavior in different physiological environments.
Table 2.1: Illustrative pH-Solubility Profile of this compound hydrochloride at Ambient Temperature
| pH | Solubility (mg/mL) | Method |
| 1.2 | > 250 | Shake-flask |
| 4.5 | > 250 | Shake-flask |
| 6.8 | 150 | Shake-flask |
| 7.4 | 100 | Shake-flask |
| 9.0 | 50 | Shake-flask |
Solubility in Organic and Co-Solvent Systems
Solubility in organic solvents and co-solvent systems is essential for developing purification, formulation, and analytical methods. N-methyl pyrrolidone (NMP) is a known solubility enhancer for many poorly soluble drugs.[6][7]
Table 2.2: Illustrative Solubility of this compound hydrochloride in Various Solvents at Ambient Temperature
| Solvent | Solubility (mg/mL) | Method |
| Water | > 250 | Shake-flask |
| Methanol | 150 | Shake-flask |
| Ethanol | 75 | Shake-flask |
| Isopropyl Alcohol | 20 | Shake-flask |
| Acetonitrile | 5 | Shake-flask |
| Dichloromethane | < 1 | Shake-flask |
| N-Methyl Pyrrolidone (NMP) | > 200 | Shake-flask |
Stability Profile
Stability testing is fundamental to ensure the quality, safety, and efficacy of a pharmaceutical compound throughout its shelf life.[8][9][10][11] The stability of this compound hydrochloride should be evaluated under various stress conditions.
Solid-State Stability
Solid-state stability studies assess the impact of temperature, humidity, and light on the neat compound.
Table 3.1: Illustrative Solid-State Stability Data for this compound hydrochloride
| Condition | Time | Assay (%) | Appearance |
| 40°C / 75% RH | 0 months | 100.0 | White crystalline solid |
| 1 month | 99.8 | No change | |
| 3 months | 99.5 | No change | |
| 6 months | 99.1 | No change | |
| 60°C | 0 months | 100.0 | White crystalline solid |
| 1 month | 99.2 | No change | |
| 3 months | 98.5 | No change | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.9 | No change |
Solution-State Stability
Solution-state stability is critical for liquid formulations and for understanding the compound's behavior during processing and analysis.
Table 3.2: Illustrative Solution-State Stability Data for this compound hydrochloride (10 mg/mL in Aqueous Buffers)
| pH | Temperature | Time | Assay (%) |
| 1.2 | 25°C | 0 hours | 100.0 |
| 24 hours | 99.9 | ||
| 72 hours | 99.7 | ||
| 7.4 | 25°C | 0 hours | 100.0 |
| 24 hours | 99.5 | ||
| 72 hours | 98.8 | ||
| 9.0 | 25°C | 0 hours | 100.0 |
| 24 hours | 98.0 | ||
| 72 hours | 95.5 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible solubility and stability data.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard technique for determining equilibrium solubility.
Protocol:
-
Add an excess amount of this compound hydrochloride to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the suspension to settle, or centrifuge to separate the undissolved solid.
-
Withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm PTFE).
-
Dilute the filtrate with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the compound and detecting any degradation products.
Illustrative HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to ensure the analytical method is stability-indicating.
Protocol:
-
Prepare solutions of this compound hydrochloride in water, 0.1 N HCl, 0.1 N NaOH, and 3% H2O2.
-
Expose the solutions to elevated temperatures (e.g., 60°C) for a defined period.
-
For photostability, expose both the solid compound and a solution to light as per ICH Q1B guidelines.
-
Analyze the stressed samples at appropriate time points using the stability-indicating HPLC method.
Visualizations
The following diagrams illustrate the workflows for solubility and stability testing.
Caption: Workflow for Solubility Determination by Shake-Flask Method.
Caption: General Workflow for Pharmaceutical Stability Testing.
References
- 1. This compound HCL | 122442-01-7 [amp.chemicalbook.com]
- 2. This compound HCL CAS#: 122442-01-7 [amp.chemicalbook.com]
- 3. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H11NO2 | CID 1502074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. gmpsop.com [gmpsop.com]
- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 11. www3.paho.org [www3.paho.org]
(R)-3-Pyrrolidineacetic Acid: A Conformationally Restricted GABA Analog for Advancing Neurological Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its inherent conformational flexibility allows it to bind to various receptor subtypes, but this same flexibility complicates the design of selective therapeutic agents. Conformationally restricted analogs of GABA, such as (R)-3-Pyrrolidineacetic acid, offer a promising approach to overcoming this challenge. By locking the GABA pharmacophore into a more defined three-dimensional structure, these analogs can exhibit enhanced selectivity and potency for specific GABA receptor subtypes. This technical guide provides a comprehensive overview of this compound as a conformationally restricted GABA analog, detailing its mechanism of action, summarizing key pharmacological data of related compounds, outlining experimental protocols for its evaluation, and visualizing the underlying biological and experimental frameworks.
Introduction: The Rationale for Conformationally Restricted GABA Analogs
GABA's role as the principal inhibitory neurotransmitter makes it a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[1] However, the therapeutic potential of directly targeting the GABAergic system is often limited by the non-specific effects arising from the activation of multiple GABA receptor subtypes. GABA's flexible molecular structure is a key contributor to this lack of specificity.[2]
Mechanism of Action: Targeting the GABAergic System
This compound is designed to mimic the action of GABA, primarily by interacting with GABA-A and GABA-B receptors.
-
GABA-A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions into the neuron.[3] This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[4]
-
GABA-B Receptors: These are G-protein coupled receptors that, upon activation, initiate a signaling cascade leading to downstream effects such as the opening of potassium channels and the inhibition of calcium channels, both of which contribute to neuronal inhibition.[5][6]
By presenting a specific conformation, this compound and its analogs can be hypothesized to selectively target either GABA-A or GABA-B receptors, or even specific subtypes within these families, leading to a more refined pharmacological profile with potentially fewer side effects.
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of a GABA-A receptor agonist.
GABA-B Receptor Signaling Pathway
Caption: Simplified signaling pathway of a GABA-B receptor agonist.
Data Presentation: Pharmacological Profile of Related Pyrrolidine Derivatives
While specific binding data for this compound at GABA-A and GABA-B receptors is not currently available in peer-reviewed literature, data for structurally related pyrrolidine-2-acetic acid derivatives highlights the potential of this scaffold to selectively target GABA transporters (GATs). GATs are crucial for regulating GABAergic neurotransmission by removing GABA from the synaptic cleft.
| Compound | Target | IC50 (µM) | Selectivity |
| (R)-pyrrolidine-2-acetic acid with 2-[tris(4-methoxyphenyl)methoxy]ethyl residue | GAT-3 | 3.1 | 20-fold vs GAT-1 |
| (S)-2-pyrrolidineacetic acid with 4,4-diphenylbut-3-en-1-yl moiety | GAT-1 | 0.396 | - |
| (S)-2-pyrrolidineacetic acid with 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue | GAT-1 | 0.343 | - |
| (2S,4S)-4-hydroxypyrrolidine-2-acetic acid derivative | GAT-1 | 3.29 | - |
| (2R,4S)-4-hydroxypyrrolidine-2-acetic acid derivative | GAT-3 | 19.9 | - |
| (-)-Baclofen (Reference GABA-B Agonist) | GABA-B | 0.04 | Selective for GABA-B |
| GABA (Endogenous Ligand) | GABA-B | 0.04 | Binds to both GABA-A and GABA-B receptors |
Experimental Protocols
The evaluation of this compound as a GABA analog necessitates robust experimental protocols. Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.
Radioligand Binding Assay for GABA-A Receptors
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor by competitive displacement of a high-affinity radioligand (e.g., [3H]Muscimol).
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[3H]Muscimol (radioligand)
-
Unlabeled GABA (for defining non-specific binding)
-
This compound (test compound)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in homogenization buffer (e.g., 0.32 M sucrose).
-
Perform differential centrifugation to isolate the crude membrane fraction.
-
Wash the membranes multiple times in binding buffer to remove endogenous GABA.
-
Resuspend the final membrane pellet in a known volume of binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, [3H]Muscimol, and binding buffer.
-
Non-specific Binding: Membrane preparation, [3H]Muscimol, and a saturating concentration of unlabeled GABA.
-
Competitive Binding: Membrane preparation, [3H]Muscimol, and varying concentrations of this compound.
-
-
Incubate the plate at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Synthesis and Logical Relationships
The synthesis of this compound can be achieved through various stereoselective routes, often starting from chiral precursors. A common strategy involves the asymmetric Michael addition to an appropriate α,β-unsaturated ester, followed by cyclization and reduction.
Logical Relationship: Conformationally Restricted Analogs
Caption: The rationale behind using conformationally restricted GABA analogs.
Conclusion and Future Directions
This compound represents a valuable chemical scaffold for the development of novel therapeutics targeting the GABAergic system. Its conformationally restricted nature holds the promise of enhanced selectivity for specific GABA receptor subtypes, which could translate into improved efficacy and a better side-effect profile compared to non-selective GABAergic agents. While direct pharmacological data for this specific compound remains to be fully elucidated in the public domain, the data available for its close analogs are encouraging.
Future research should focus on the synthesis and comprehensive pharmacological characterization of this compound and its derivatives. This includes determining their binding affinities and functional activities at a wide range of GABA-A and GABA-B receptor subtypes. Furthermore, in vivo studies are warranted to assess their therapeutic potential in animal models of relevant neurological and psychiatric disorders. The insights gained from such studies will be instrumental in advancing the development of the next generation of targeted GABAergic therapeutics.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Experimental Protocols for (R)-3-Pyrrolidineacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-Pyrrolidineacetic acid, a valuable chiral building block in medicinal chemistry and drug development. Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this guide presents a combination of predicted data and typical spectroscopic values derived from analogous structures. The information herein is intended to serve as a robust reference for the characterization and quality control of this compound.
Compound Information
| Property | Value |
| IUPAC Name | 2-((3R)-pyrrolidin-3-yl)acetic acid |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| CAS Number | 122442-01-7 (for the hydrochloride salt)[1][2] |
| Structure |
|
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on established principles of NMR and IR spectroscopy and data from similar compounds.
¹H NMR Data (Predicted)
Solvent: D₂O Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.50 - 3.70 | m | 2H | H-2α, H-5α |
| ~3.20 - 3.40 | m | 2H | H-2β, H-5β |
| ~2.80 - 3.00 | m | 1H | H-3 |
| ~2.50 - 2.70 | m | 2H | -CH₂-COOH |
| ~2.10 - 2.30 | m | 1H | H-4α |
| ~1.80 - 2.00 | m | 1H | H-4β |
Note: In its zwitterionic form in D₂O, the N-H and O-H protons are exchanged with deuterium and are typically not observed.
¹³C NMR Data (Predicted)
Solvent: D₂O Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | -COOH |
| ~55.0 | C-2 |
| ~52.0 | C-5 |
| ~40.0 | -CH₂-COOH |
| ~38.0 | C-3 |
| ~30.0 | C-4 |
IR Spectroscopy Data (Typical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid)[3][4] |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid)[3][4] |
| ~1600 | Medium | N-H bend (secondary amine) |
| 1440 - 1395 | Medium | O-H bend[3] |
| 1320 - 1210 | Medium | C-O stretch[3] |
Mass Spectrometry Data (Predicted)
Ionization Mode: Electrospray Ionization (ESI+)
| m/z | Interpretation |
| 130.0817 | [M+H]⁺ (protonated molecule) |
| 112.0711 | [M+H - H₂O]⁺ |
| 84.0813 | [M+H - COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The residual water peak is used as a reference (δ ≈ 4.79 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR spectrometer.
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise for the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Data Acquisition:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and characteristic fragment ions.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationship of the expected spectral features to its chemical structure.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Correlation of functional groups with expected spectroscopic signals.
References
Discovery and history of pyrrolidine-based compounds in medicinal chemistry
An In-depth Technical Guide on the Discovery, History, and Application of Pyrrolidine-Based Compounds in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique three-dimensional structure, stereochemical complexity, and synthetic versatility have made it an indispensable component in the design of a wide array of therapeutic agents.[1] This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry of pyrrolidine-based compounds, offering insights into their synthesis, biological evaluation, and mechanisms of action.
A Historical Perspective: From Natural Alkaloids to Rational Drug Design
The story of pyrrolidine in medicine begins with nature. The pyrrolidine ring is a core structural feature in numerous naturally occurring alkaloids, such as nicotine from the tobacco plant and hygrine from coca leaves.[4] For centuries, plants containing these compounds were used for their medicinal and psychoactive properties, long before their chemical structures were elucidated. The 19th and early 20th centuries saw the isolation and structural characterization of many of these pyrrolizidine alkaloids.[5]
A pivotal moment in the history of pyrrolidine-based drug discovery was the development of the racetams. In 1964, Romanian chemist Dr. Corneliu E. Giurgea synthesized piracetam, the first in this class of nootropics, while initially aiming for a sleep-inducing agent.[6][7][8] This discovery opened up a new avenue of research into cognitive enhancers, with many subsequent racetam derivatives featuring the core pyrrolidone structure.[6]
The era of rational drug design in the 1970s brought the pyrrolidine scaffold to the forefront of cardiovascular medicine with the discovery of Angiotensin-Converting Enzyme (ACE) inhibitors.[9] Inspired by a peptide isolated from the venom of the Brazilian pit viper, researchers at Squibb designed and synthesized Captopril, the first orally active ACE inhibitor, which was approved in 1980.[9][10] This marked a paradigm shift in the treatment of hypertension and heart failure and solidified the importance of the proline (pyrrolidine-2-carboxylic acid) moiety in drug design.
This historical progression from natural products to rationally designed synthetic molecules highlights the enduring and evolving role of the pyrrolidine scaffold in medicinal chemistry.
The Structural Advantage of the Pyrrolidine Ring
The prevalence of the pyrrolidine ring in successful drugs can be attributed to several key structural features:
-
Three-Dimensionality: As a saturated heterocycle, the pyrrolidine ring is non-planar, allowing for a greater exploration of three-dimensional chemical space compared to flat aromatic rings. This 3D character is crucial for achieving high-affinity and selective interactions with the complex topographies of biological targets.[1]
-
Stereochemistry: The pyrrolidine ring can possess multiple stereogenic centers, leading to a rich stereoisomerism. The specific spatial arrangement of substituents on the ring can dramatically influence a compound's biological activity and pharmacokinetic properties, as different stereoisomers can exhibit distinct binding modes to their targets.[1]
-
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, contributing to the molecule's polarity and solubility.[9] This feature can be fine-tuned through substitution to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
-
Synthetic Tractability: A wide range of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine ring, making it an accessible scaffold for medicinal chemists.[2]
Key Therapeutic Areas and Representative Drugs
Pyrrolidine-based compounds have made a significant impact across a broad spectrum of therapeutic areas. The following sections highlight some of the most prominent examples, with quantitative data summarized in the accompanying tables.
Cardiovascular Disease: ACE Inhibitors
The development of ACE inhibitors revolutionized the treatment of hypertension. These drugs target the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.
Table 1: Bioactivity of Pyrrolidine-Based ACE Inhibitors
| Compound | Target | Bioactivity (IC50/Ki) | Reference |
| Captopril | ACE | Ki: 1.7 nM | [10] |
| Enalaprilat (active form of Enalapril) | ACE | IC50: 1.2 nM | [10] |
| Fosinoprilat (active form of Fosinopril) | ACE | IC50: 1.9 nM | [10] |
Table 2: Pharmacokinetic Properties of Pyrrolidine-Based ACE Inhibitors
| Compound | Bioavailability | Half-life | Metabolism | Excretion | Reference |
| Captopril | ~70% | 2-3 hours | Liver (to disulfides) | Urine | [11][12] |
| Enalapril | ~60% | ~11 hours (enalaprilat) | Prodrug, hydrolyzed in the liver to enalaprilat | Urine | [11][12] |
Central Nervous System Disorders: Racetams and Antidepressants
The racetam class of nootropics, characterized by a 2-pyrrolidinone structure, has been investigated for its potential cognitive-enhancing effects. Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, has been studied for its antidepressant and anti-inflammatory properties.
Table 3: Bioactivity of Pyrrolidine-Based CNS-Active Compounds
| Compound | Target | Bioactivity (IC50) | Reference |
| Rolipram | PDE4 | ~100 nM | [7] |
| Aniracetam | AMPA Receptor Modulator | - | [6] |
Oncology
The pyrrolidine scaffold is present in a variety of anticancer agents that exhibit diverse mechanisms of action, including cytotoxicity and enzyme inhibition.
Table 4: In Vitro Cytotoxicity of Pyrrolidine-Based Anticancer Compounds
| Compound | Cell Line | Bioactivity (IC50/EC50) | Reference |
| Pyrrolidine-2,5-dione-acetamide derivative (69k) | - | ED50: 80.38 mg/kg (MES test) | [2] |
| Spirooxindole pyrrolidine derivative (4a) | A549 (Lung Cancer) | IC50: 2.5 µM | |
| Tetrazolopyrrolidine-1,2,3-triazole analogue (7a) | HeLa (Cervical Cancer) | IC50: 0.32 µM | [3] |
| Tetrazolopyrrolidine-1,2,3-triazole analogue (7i) | HeLa (Cervical Cancer) | IC50: 1.80 µM | [3] |
Infectious Diseases: Antivirals and Antimicrobials
Pyrrolidine-containing compounds have shown significant promise in the fight against infectious diseases. Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. Other derivatives have demonstrated antibacterial and antifungal activity.
Table 5: Bioactivity of Pyrrolidine-Based Anti-Infective Agents
| Compound | Target/Organism | Bioactivity (IC50/MIC) | Reference |
| Daclatasvir | HCV NS5A | IC50: 9-50 pM (depending on genotype) | |
| Spirooxindole pyrrolidine derivative (44) | Candida albicans | MIC: 4 µg/mL | [5] |
| Pyrrolidine-thiazole derivative (51a) | Bacillus cereus | MIC: 21.70 µg/mL | [5] |
| Pyrrolidine-thiazole derivative (51a) | Staphylococcus aureus | MIC: 30.53 µg/mL | [5] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrrolidine-based drugs are a direct result of their interaction with specific biological pathways. The following diagrams, rendered in DOT language, illustrate the mechanisms of action for key classes of these compounds.
Angiotensin-Converting Enzyme (ACE) Inhibition
// Nodes Angiotensinogen [label="Angiotensinogen", fillcolor="#F1F3F4", fontcolor="#202124"]; Renin [label="Renin", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiotensin_I [label="Angiotensin I", fillcolor="#F1F3F4", fontcolor="#202124"]; ACE [label="Angiotensin-Converting\nEnzyme (ACE)", fillcolor="#FBBC05", fontcolor="#202124"]; Angiotensin_II [label="Angiotensin II", fillcolor="#F1F3F4", fontcolor="#202124"]; AT1_Receptor [label="AT1 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Vasoconstriction [label="Vasoconstriction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldosterone_Secretion [label="Aldosterone Secretion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bradykinin [label="Bradykinin", fillcolor="#F1F3F4", fontcolor="#202124"]; Inactive_Fragments [label="Inactive Fragments", fillcolor="#F1F3F4", fontcolor="#202124"]; Vasodilation [label="Vasodilation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Captopril [label="Captopril\n(Pyrrolidine-based ACEi)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Angiotensinogen -> Renin [label="Cleavage"]; Renin -> Angiotensin_I; Angiotensin_I -> ACE [label="Conversion"]; ACE -> Angiotensin_II; Angiotensin_II -> AT1_Receptor [label="Activation"]; AT1_Receptor -> Vasoconstriction; AT1_Receptor -> Aldosterone_Secretion; Bradykinin -> ACE [label="Degradation"]; ACE -> Inactive_Fragments; Bradykinin -> Vasodilation; Captopril -> ACE [label="Inhibition", color="#EA4335", arrowhead=tee];
{rank=same; Vasoconstriction; Aldosterone_Secretion; Vasodilation;} } .dot Caption: ACE Inhibition Signaling Pathway
Phosphodiesterase 4 (PDE4) Inhibition
// Nodes ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Adenylyl_Cyclase [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PDE4 [label="Phosphodiesterase 4\n(PDE4)", fillcolor="#FBBC05", fontcolor="#202124"]; AMP [label="5'-AMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Anti-inflammatory\nGene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Rolipram [label="Rolipram\n(Pyrrolidine-based PDE4i)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ATP -> Adenylyl_Cyclase [label="Conversion"]; Adenylyl_Cyclase -> cAMP; cAMP -> PDE4 [label="Hydrolysis"]; PDE4 -> AMP; cAMP -> PKA [label="Activation"]; PKA -> CREB [label="Phosphorylation"]; CREB -> Gene_Transcription; Rolipram -> PDE4 [label="Inhibition", color="#EA4335", arrowhead=tee];
{rank=same; Gene_Transcription;} } .dot Caption: PDE4 Inhibition Signaling Pathway
Nicotinic Acetylcholine Receptor (nAChR) Agonism
// Nodes Nicotine [label="Nicotine\n(Pyrrolidine Alkaloid)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nAChR [label="Nicotinic Acetylcholine\nReceptor (nAChR)", fillcolor="#FBBC05", fontcolor="#202124"]; Ion_Channel_Opening [label="Ion Channel Opening", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cation_Influx [label="Cation Influx\n(Na+, Ca2+)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Depolarization [label="Membrane Depolarization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neurotransmitter_Release [label="Neurotransmitter Release\n(e.g., Dopamine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt_Pathway [label="PI3K-Akt Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Nicotine -> nAChR [label="Agonism"]; nAChR -> Ion_Channel_Opening; Ion_Channel_Opening -> Cation_Influx; Cation_Influx -> Depolarization; Depolarization -> Neurotransmitter_Release; Cation_Influx -> PI3K_Akt_Pathway [label="Ca2+ signaling"]; PI3K_Akt_Pathway -> Neuroprotection;
{rank=same; Neurotransmitter_Release; Neuroprotection;} } .dot Caption: nAChR Agonism Pathway
Experimental Protocols: Synthesis and Biological Evaluation
This section provides detailed methodologies for the synthesis and biological evaluation of key pyrrolidine-based compounds, serving as a practical guide for researchers.
Synthesis of Captopril
The synthesis of Captopril typically involves the acylation of L-proline with a protected 3-mercapto-2-methylpropionic acid derivative, followed by deprotection.
Experimental Workflow: Captopril Synthesis
// Nodes Start [label="Start Materials:\nL-proline,\n3-acetylthio-2-methylpropanoyl chloride", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Acylation [label="Acylation Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Ammonolysis\n(Deprotection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Crystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Captopril [label="Captopril", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Acylation; Acylation -> Workup; Workup -> Deprotection; Deprotection -> Purification; Purification -> Captopril; } .dot Caption: Captopril Synthesis Workflow
Detailed Protocol:
-
Acylation: L-proline is dissolved in an aqueous solution of sodium hydroxide and cooled. To this solution, (2S)-3-acetylthio-2-methylpropanoyl chloride is added dropwise while maintaining the temperature and pH.
-
Workup: After the reaction is complete, the mixture is acidified with a strong acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated.
-
Deprotection (Ammonolysis): The resulting intermediate is dissolved in an appropriate solvent and treated with a source of ammonia (e.g., ammonium hydroxide) to remove the acetyl protecting group from the thiol.
-
Purification: The final product, Captopril, is purified by crystallization from a suitable solvent system.
In Vitro ACE Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of ACE in vitro.
Experimental Workflow: ACE Inhibition Assay
// Nodes Prepare_Reagents [label="Prepare Reagents:\n- ACE enzyme solution\n- Substrate (HHL) solution\n- Test compound dilutions\n- Buffer", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation:\n- Add ACE and test compound\n- Pre-incubate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Start [label="Start Reaction:\n- Add substrate (HHL)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Incubation [label="Incubate at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Stop [label="Stop Reaction:\n- Add strong acid (e.g., HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Extract Hippuric Acid\n(with ethyl acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Quantify Hippuric Acid:\n- Evaporate solvent\n- Reconstitute\n- Measure absorbance at 228 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate % Inhibition\nand IC50", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Prepare_Reagents -> Incubation; Incubation -> Reaction_Start; Reaction_Start -> Reaction_Incubation; Reaction_Incubation -> Reaction_Stop; Reaction_Stop -> Extraction; Extraction -> Quantification; Quantification -> Analysis; } .dot Caption: ACE Inhibition Assay Workflow
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of ACE enzyme, the substrate hippuryl-histidyl-leucine (HHL), and various concentrations of the test compound in a suitable buffer (e.g., Tris-HCl with NaCl and ZnCl2).
-
Incubation: In a microplate, add the ACE enzyme solution to wells containing either the test compound, a positive control (e.g., Captopril), or a negative control (buffer). Pre-incubate for a short period at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HHL substrate solution to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid, such as 1M HCl.
-
Quantification: The product of the reaction, hippuric acid, is extracted with an organic solvent like ethyl acetate. The solvent is then evaporated, and the residue is redissolved in water. The amount of hippuric acid is quantified by measuring the absorbance at 228 nm using a spectrophotometer.
-
Data Analysis: The percentage of ACE inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow: MTT Assay
// Nodes Cell_Seeding [label="Seed cells in a\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="Incubate for 24h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound_Treatment [label="Treat cells with various\nconcentrations of test compound", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation2 [label="Incubate for 24-72h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT_Addition [label="Add MTT solution\nto each well", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation3 [label="Incubate for 1-4h\n(Formazan formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubilization [label="Add solubilization solution\n(e.g., DMSO) to dissolve\nformazan crystals", fillcolor="#FBBC05", fontcolor="#202124"]; Absorbance_Reading [label="Measure absorbance\nat ~570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate % cell viability\nand IC50", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Cell_Seeding -> Incubation1; Incubation1 -> Compound_Treatment; Compound_Treatment -> Incubation2; Incubation2 -> MTT_Addition; MTT_Addition -> Incubation3; Incubation3 -> Solubilization; Solubilization -> Absorbance_Reading; Absorbance_Reading -> Analysis; } .dot Caption: MTT Cytotoxicity Assay Workflow
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrrolidine-based compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Future Directions
The pyrrolidine scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:
-
Novel Synthetic Methodologies: The development of new, more efficient, and stereoselective methods for the synthesis of complex and diverse pyrrolidine libraries.
-
Targeting New Biological Pathways: The exploration of pyrrolidine-based compounds as modulators of novel and challenging drug targets.
-
PROTACs and Targeted Protein Degradation: The incorporation of the pyrrolidine motif into proteolysis-targeting chimeras (PROTACs) and other modalities for targeted protein degradation.
-
Bio-inspired Drug Design: Continued investigation of natural products containing the pyrrolidine ring as a source of inspiration for the design of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
(R)-3-Pyrrolidineacetic Acid: A Technical Guide to Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Pyrrolidineacetic acid and its derivatives are recognized as versatile scaffolds in medicinal chemistry, with analogs demonstrating significant biological activities, including the modulation of endothelin receptors, GABA transporters, and N-acylethanolamine acid amidase (NAAA).[1] This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for this compound. Due to the limited availability of data for this specific compound, this guide incorporates information from structurally related molecules, such as pyrrolidine and its derivatives, to provide a thorough understanding of its potential hazards.
Hazard Identification and Classification
-
Skin Irritation: May cause skin irritation.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
The parent compound, pyrrolidine, is classified as a flammable liquid and is harmful if swallowed or inhaled. It is also known to cause severe skin burns and eye damage.[3][4]
Toxicological Summary
Quantitative toxicological data for this compound is not available. The following table summarizes the acute toxicity data for the parent compound, pyrrolidine. This information should be used as a preliminary guide to the potential toxicity of the pyrrolidine scaffold.
| Compound | Test | Route | Species | Dose | Reference |
| Pyrrolidine | LD50 | Oral | Rat | 300 mg/kg | [2] |
| Pyrrolidine | LC50 | Inhalation | Mouse | 650 ppm (4 hours) | [2] |
Chronic Effects: Prolonged or repeated exposure to pyrrolidine, the parent compound, may cause damage to the kidneys, nervous system, and liver.[2]
Potential Biological Targets and Signaling Pathways
Analogs of this compound have been shown to interact with several biological targets, suggesting potential mechanisms of action and toxicological pathways.[1]
Endothelin Receptor Antagonism
Derivatives of pyrrolidine-3-carboxylic acid can act as antagonists of endothelin (ET) receptors, ETA and ETB, which are involved in vasoconstriction and cell proliferation.[1][5] The signaling cascade initiated by endothelin binding is multifaceted, involving multiple G proteins.[3][4]
GABA Transporter Inhibition
Derivatives of pyrrolidinecarboxylic acids have been identified as inhibitors of GABA transporters (GATs), which are crucial for regulating neurotransmission.[6] By blocking the reuptake of GABA, these compounds can enhance inhibitory signaling in the brain.[7]
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
Certain pyrrolidine amides can inhibit NAAA, an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[8][9] NAAA inhibition leads to increased PEA levels, which then activate the peroxisome proliferator-activated receptor-alpha (PPAR-α), resulting in anti-inflammatory effects.[2][10]
Handling and Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, the following handling procedures and personal protective equipment are recommended:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.[2]
-
Eye Protection: Wear safety glasses with side shields or goggles.[2]
-
Hand Protection: Wear chemically resistant gloves.[2]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[2]
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[3]
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]
Storage
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]
Accidental Release Measures
-
Spill: Avoid generating dust. Wear appropriate PPE. For solid spills, carefully sweep up and place in a suitable container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal.[2]
-
Environmental Precautions: Prevent entry into drains and waterways.[2]
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[2]
Experimental Protocols: General Guidance for Acute Toxicity Studies
Specific experimental protocols for the toxicological evaluation of this compound are not publicly available. The following is a general workflow for an acute oral toxicity study, based on standardized guidelines.
Note: Any toxicological testing should be conducted in compliance with institutional and regulatory guidelines.
Conclusion
While specific toxicological data for this compound is limited, information from its parent compound and structurally similar molecules indicates that it should be handled with care. It is potentially irritating to the skin, eyes, and respiratory system. The pyrrolidine scaffold is associated with potential toxicity to the kidneys, nervous system, and liver. Researchers should adhere to strict safety protocols and use appropriate personal protective equipment when handling this compound. Further toxicological studies are necessary to fully characterize the safety profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Video: Treatment for Pulmonary Arterial Hypertension: Endothelin Receptor Antagonists [jove.com]
- 10. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (R)-3-Pyrrolidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Pyrrolidineacetic acid and its derivatives are important chiral building blocks in medicinal chemistry, recognized for their role as β-proline analogs. The incorporation of this constrained scaffold into peptide structures can induce specific conformations, leading to enhanced biological activity, receptor selectivity, and metabolic stability. This document provides detailed protocols and comparative data for two prominent stereoselective methods for the synthesis of this compound and its precursors: Organocatalytic Asymmetric Michael Addition and Ruthenium-Catalyzed Asymmetric Hydrogenation.
Key Synthetic Strategies
Two primary retrosynthetic approaches are highlighted for the preparation of this compound derivatives. The first involves an organocatalytic asymmetric Michael addition to an enoate, followed by reductive cyclization. The second approach relies on the asymmetric hydrogenation of a substituted pyrrole precursor.
Caption: Retrosynthetic analysis of this compound derivatives.
Method 1: Organocatalytic Asymmetric Michael Addition and Reductive Cyclization
This method provides a concise, two-step route to 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives, which are close analogs of the target compound. The key steps are an organocatalytic enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate, followed by a reductive cyclization of the resulting adduct.[1][2]
Experimental Protocol
Step 1: Organocatalytic Enantioselective Michael Addition
This protocol is adapted from the synthesis of a 5-methylpyrrolidine-3-carboxylic acid derivative.[1]
-
Reaction Setup: To a vial, add the 4-oxo-2-enoate (1.0 equiv.), the nitroalkane (2.0 equiv.), and the organocatalyst (e.g., a chiral thiourea or squaramide-based catalyst, 10 mol%) in a suitable solvent (e.g., toluene or CH2Cl2) at room temperature.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 24-48 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude Michael adduct by column chromatography on silica gel.
Step 2: Reductive Cyclization
-
Reaction Setup: Dissolve the purified Michael adduct (1.0 equiv.) in a suitable solvent system (e.g., a mixture of THF, water, and acetic acid).
-
Reduction: Add a reducing agent, such as zinc dust, in portions to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Filter the reaction mixture to remove the excess reducing agent and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting pyrrolidine-3-carboxylic acid derivative can be purified by crystallization or column chromatography.
Caption: Workflow for the Organocatalytic Michael Addition method.
Method 2: Ruthenium-Catalyzed Asymmetric Hydrogenation
This approach involves the asymmetric hydrogenation of a suitably substituted N-Boc-pyrrole-3-carboxylate to generate the corresponding pyrrolidine with high enantiomeric excess. The choice of a chiral ligand, such as PhTRAP, is crucial for achieving high stereoselectivity.[3][4]
Experimental Protocol
Step 1: Preparation of the Ruthenium Catalyst
-
Catalyst Precursor: In a glovebox, mix Ru(η³-methallyl)₂(cod) and the chiral bisphosphine ligand (e.g., (S,S)-(R,R)-PhTRAP) in a degassed solvent like 2-propanol.
-
Activation: Add an amine base, such as triethylamine, and stir the mixture to form the active catalyst.
Step 2: Asymmetric Hydrogenation
-
Reaction Setup: In an autoclave, dissolve the N-Boc-pyrrole-3-carboxylate substrate in a degassed solvent (e.g., 2-propanol).
-
Catalyst Addition: Add the prepared Ruthenium catalyst solution to the substrate solution under an inert atmosphere.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 50 atm) and stir the reaction mixture at a specific temperature (e.g., 60 °C) for the required duration.
-
Work-up: After cooling and venting the hydrogen, concentrate the reaction mixture.
-
Purification: Purify the product by column chromatography on silica gel.
References
Application Notes and Protocols for N-Acylation of (R)-3-Pyrrolidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Pyrrolidineacetic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. The N-acylation of this scaffold is a critical step in the synthesis of a diverse range of derivatives with potential biological activity. This document provides a detailed protocol for the N-acylation of this compound, outlining various methods and reagents, and presenting the information in a clear and accessible format for researchers in drug development.
Overview of N-Acylation Strategies
The N-acylation of this compound can be achieved through several common synthetic methods. The choice of method often depends on the nature of the acyl group to be introduced, the scale of the reaction, and the desired purity of the final product. The most prevalent methods involve the use of:
-
Acyl Halides: Highly reactive reagents that typically provide good yields but may require basic conditions to neutralize the resulting hydrohalic acid.
-
Acid Anhydrides: Another set of reactive acylating agents, often used for the introduction of simple acyl groups like acetyl.[1][2]
-
Carboxylic Acids with Coupling Agents: A milder approach that is broadly applicable and minimizes side reactions. Common coupling systems include carbodiimides like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI) in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu).[3]
Experimental Protocols
This section details generalized protocols for the N-acylation of this compound using the strategies outlined above.
Protocol 1: N-Acylation using Acyl Chlorides
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound hydrochloride
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.
-
Add the base (e.g., triethylamine, 2.2 eq) to the suspension and stir at room temperature until the starting material dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acylated product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: N-Acylation using Acid Anhydrides
This protocol is suitable for acylating with symmetrical anhydrides like acetic anhydride.
Materials:
-
This compound hydrochloride
-
Acid anhydride (e.g., acetic anhydride)
-
Anhydrous solvent (e.g., dichloromethane, acetic acid)
-
Base (e.g., triethylamine, sodium acetate)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in the chosen solvent.
-
Add the base (2.2 eq) followed by the acid anhydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to provide the crude product.
-
Purify as necessary.
Protocol 3: N-Acylation using Carboxylic Acids and a Coupling Agent
This method is ideal for a wide range of carboxylic acids and offers mild reaction conditions.
Materials:
-
This compound hydrochloride
-
Carboxylic acid (1.1 eq)
-
1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid (1.1 eq), WSCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DMF or DCM and add DIPEA (3.0 eq).
-
Add the solution of the pyrrolidine derivative to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Data Presentation: Comparison of N-Acylation Methods
The following table summarizes typical reaction parameters for the different N-acylation protocols. Please note that yields are representative and can vary based on the specific substrate and reaction scale.
| Acylating Agent | Coupling Agent/Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2 - 6 | 85 - 95 |
| Benzoyl Chloride | Triethylamine | DCM | 0 to RT | 4 - 12 | 80 - 90 |
| Acetic Anhydride | Triethylamine | DCM | RT | 4 - 18 | 80 - 95 |
| Benzoic Acid | WSCI/HOBt/DIPEA | DMF | RT | 12 - 24 | 75 - 90 |
| Propionic Acid | WSCI/HOBt/DIPEA | DCM | RT | 12 - 24 | 70 - 85 |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described N-acylation protocols.
Caption: Workflow for N-acylation with an acyl chloride.
Caption: Workflow for N-acylation using a coupling agent.
Concluding Remarks
The protocols provided herein offer robust and versatile methods for the N-acylation of this compound. The choice of the specific protocol should be guided by the nature of the acylating agent and the desired scale of the synthesis. Proper optimization of reaction conditions may be necessary to achieve the best results for specific substrates. These application notes serve as a comprehensive guide for chemists involved in the synthesis and development of novel pyrrolidine-based compounds.
References
Application Notes and Protocols for the Incorporation of (R)-3-Pyrrolidineacetic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced potency, selectivity, and metabolic stability.[1] (R)-3-Pyrrolidineacetic acid, a cyclic β-amino acid, offers a unique structural motif that can induce specific conformational constraints on the peptide backbone. This rigidity can be instrumental in locking the peptide into a bioactive conformation, thereby improving its binding affinity to biological targets and increasing its resistance to enzymatic degradation.[1][2] These characteristics make it a valuable building block in drug discovery, particularly for targeting G-protein coupled receptors (GPCRs) such as the µ-opioid receptor.[1]
These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing this compound using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[3][4] The protocol is adapted from established methods for similar cyclic β-amino acids, such as (R)-pyrrolidine-3-carboxylic acid, and includes recommendations for overcoming potential challenges associated with the incorporation of sterically demanding residues.[1][5]
Data Presentation: Representative Peptide Synthesis Data
The following table summarizes the expected quantitative data for the synthesis of a model tetrapeptide incorporating this compound. These values are based on typical yields and purities achieved in the synthesis of peptides containing similar constrained amino acids.[1] Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Expected Value | Notes |
| Resin | ||
| Type | Rink Amide Resin | For C-terminally amidated peptides. |
| Substitution | 0.5 - 0.7 mmol/g | |
| Synthesis Performance | ||
| Loading of First Amino Acid | ~95% efficiency | |
| Average Coupling Efficiency per Cycle | >99% | Monitored by a qualitative test (e.g., Kaiser test).[1] |
| Crude Product | ||
| Final Crude Peptide Yield (after cleavage) | 65 - 80% | |
| HPLC Purity of Crude Peptide | 55 - 70% | |
| Purified Product | ||
| Isolated Yield after Preparative HPLC | 25 - 40% | |
| Final Purity (by analytical HPLC) | >98% | |
| Identity Confirmation | ESI-MS |
Experimental Protocols
This protocol details the manual synthesis of a model peptide, for instance, Tyr-(R)-3-Pyrrolidineacetyl-Trp-Phe-NH₂, utilizing the Fmoc/tBu strategy on a Rink Amide resin.
Materials
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(R)-3-Pyrrolidineacetic acid)
-
Side-chain protected amino acids (e.g., Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Reagent: 20% Piperidine in DMF (v/v)
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
MeOH (Methanol)
-
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O (v/v/v)[3]
-
Cold Diethyl Ether
-
Peptide synthesis vessel
-
Shaker
Protocol
1. Resin Swelling and Preparation
-
Place the Rink Amide resin in a peptide synthesis vessel.
-
Add DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.[1]
-
Drain the DMF.
2. Initial Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the Fmoc protecting group.[1]
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
3. First Amino Acid Coupling (e.g., Fmoc-Phe-OH)
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.[1]
-
Wash the resin with DMF (3x) and DCM (3x).
4. Peptide Chain Elongation
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the sequence (e.g., Fmoc-Trp(Boc)-OH).
5. Incorporation of this compound
-
Fmoc Deprotection: Perform the standard Fmoc deprotection as described in Step 2.
-
Coupling:
-
Due to the potential steric hindrance of the cyclic β-amino acid, a more potent coupling reagent like HATU is recommended.[1]
-
In a separate vial, dissolve Fmoc-(R)-3-Pyrrolidineacetic acid (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. A longer coupling time may be necessary.
-
Monitor the reaction completion with the Kaiser test. A double coupling (repeating the coupling step with fresh reagents) may be required to drive the reaction to completion.
-
Wash the resin with DMF (3x) and DCM (3x).
-
6. Completion of Peptide Synthesis
-
Continue the peptide chain elongation by repeating the deprotection and coupling cycles for the remaining amino acids (e.g., Fmoc-Tyr(tBu)-OH).
7. Final Fmoc Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
8. Resin Washing and Drying
-
Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and finally MeOH (3x).
-
Dry the resin under vacuum for several hours.
9. Cleavage and Side-Chain Deprotection
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the dried peptide-resin.[3]
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate, which contains the crude peptide.
10. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[1]
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide product.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for incorporating this compound.
Caption: Simplified µ-opioid receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. blog.mblintl.com [blog.mblintl.com]
Application of (R)-3-Pyrrolidineacetic Acid in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Pyrrolidineacetic acid and its derivatives are privileged scaffolds in medicinal chemistry, serving as versatile building blocks for the design and synthesis of potent and selective enzyme inhibitors. The rigid, five-membered ring of the pyrrolidine core allows for the precise spatial arrangement of functional groups, facilitating optimal interactions with enzyme active sites. This document provides detailed application notes and experimental protocols for the development of inhibitors targeting several key enzymes, including Dipeptidyl Peptidase-4 (DPP-4), γ-Aminobutyric Acid Aminotransferase (GABA-AT), Matrix Metalloproteinases (MMPs), and Enoyl-Acyl Carrier Protein Reductase (InhA).
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Application Note: DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as GLP-1. Inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes mellitus.[1][2][3] Pyrrolidine-based structures, particularly those incorporating a cyanopyrrolidine moiety, have proven to be highly effective in targeting the active site of DPP-4.[4] The pyrrolidine scaffold provides the necessary stereochemistry for potent and selective inhibition, as exemplified by marketed drugs like Vildagliptin and Saxagliptin.[1][5]
Signaling Pathway: DPP-4 Inhibition and Glucose Control
Quantitative Data: DPP-4 Inhibition
| Compound | DPP-4 IC50 (nM) | Reference |
| Vildagliptin | 62 | [1] |
| Saxagliptin | 50 | [1] |
| Sitagliptin (Reference) | 19 | [1] |
| Bromo-substituted benzylidene derivative | 1.27 | [1] |
Experimental Protocols
Synthesis of a this compound-Derived DPP-4 Inhibitor (General Protocol):
A general synthetic approach involves the coupling of a protected this compound derivative with a suitable amino-containing moiety, followed by deprotection.
-
Protection: Protect the carboxylic acid of this compound as a methyl or ethyl ester. Protect the pyrrolidine nitrogen with a suitable protecting group, such as tert-butyloxycarbonyl (Boc).
-
Activation: Activate the carboxylic acid of a desired side-chain component (e.g., a substituted aromatic acid) using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
-
Coupling: React the activated side-chain component with the deprotected amino group of the pyrrolidine derivative.
-
Deprotection: Remove the protecting groups to yield the final inhibitor.
DPP-4 Enzyme Inhibition Assay (Fluorometric):
This assay measures the inhibition of DPP-4 activity by quantifying the fluorescence of a product released from a fluorogenic substrate.
-
Materials:
-
DPP-4 enzyme
-
DPP-4 assay buffer
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DPP-4 assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate Gly-Pro-AMC.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
-
γ-Aminobutyric Acid Aminotransferase (GABA-AT) Inhibitors
Application Note: GABA-AT is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA.[6][7] Inhibition of GABA-AT leads to increased synaptic concentrations of GABA, which can be a therapeutic strategy for neurological disorders such as epilepsy and addiction.[6][8] Derivatives of this compound can be designed as competitive reversible inhibitors that bind to the active site of GABA-AT.[9]
Signaling Pathway: GABA-AT Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. content.abcam.com [content.abcam.com]
- 7. Synthesis of Potential Inhibitors of InhA with Pyrrolidine-2,5-dione Core Fragment and Evaluation of their Biological Activity | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 8. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for (R)-3-Pyrrolidineacetic Acid as a Scaffold for GPCR Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction: The (R)-3-pyrrolidineacetic acid scaffold is a privileged structure in medicinal chemistry, particularly for the development of ligands targeting G-protein coupled receptors (GPCRs). Its rigid pyrrolidine ring provides a defined stereochemical orientation for the acetic acid side chain, which can mimic the γ-aminobutyric acid (GABA) backbone. This makes it an excellent starting point for the design of agonists and antagonists for various GPCRs, most notably the GABA-B receptor. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and pharmacological evaluation of GPCR ligands derived from this versatile scaffold.
Application Notes
The this compound moiety serves as a bioisostere of GABA, allowing for potent and selective interaction with the GABA-B receptor. The pyrrolidine ring constrains the conformation of the molecule, which can lead to improved binding affinity and selectivity compared to more flexible GABA analogues. Modifications to the pyrrolidine nitrogen and the carboxylic acid group of the acetic acid side chain have been explored to modulate potency, efficacy, and pharmacokinetic properties.
Derivatives of this scaffold have primarily been investigated as agonists for the GABA-B receptor, a class C GPCR.[1] Activation of the GABA-B receptor is associated with therapeutic effects such as muscle relaxation, anxiolysis, and reduction of cravings in addiction.[1][2] Therefore, ligands based on the this compound scaffold are promising candidates for the treatment of spasticity, anxiety disorders, and substance use disorders.[2]
Structure-Activity Relationships (SAR):
The development of potent and selective GABA-B receptor agonists has been a key area of research. Structure-activity relationship studies have revealed several key features for high-affinity binding and agonist activity:
-
Stereochemistry: The (R)-enantiomer of 3-pyrrolidineacetic acid derivatives generally exhibits higher affinity for the GABA-B receptor compared to the (S)-enantiomer.
-
N-Substitution: Large, lipophilic substituents on the pyrrolidine nitrogen can significantly enhance potency and selectivity.
-
Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid with other acidic functional groups, such as phosphinic acids or tetrazoles, can modulate activity and improve pharmacokinetic properties. For instance, replacing the carboxylic acid with a tetrazole ring has been explored to enhance pharmacokinetic properties without compromising pharmacodynamic properties.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for representative this compound derivatives and related compounds targeting the GABA-B receptor.
Table 1: Binding Affinity of this compound Derivatives at the GABA-B Receptor
| Compound ID | N-Substituent | Radioligand | Preparation | IC50 (µM) | Ki (µM) | Reference |
| (R)-Baclofen | None (p-chlorophenyl at β-position) | [3H]CGP54626 | Rat brain membranes | - | 0.12 | [2] |
| AZD3355 | 3,5-bis(trifluoromethyl)benzyl | [3H]CGP54626 | Recombinant human GABA-B | - | 0.045 | [2] |
| Compound 1 | 2-[tris(4-methoxyphenyl)methoxy]ethyl | Not Specified | GAT-3 Protein | 3.1 | - | [4] |
| Compound 2 | 4,4-diphenylbut-3-en-1-yl | Not Specified | GAT-1 Protein | 0.396 | - | [4] |
Note: Data for specific this compound derivatives is often presented within broader SAR studies, and direct comparisons can be challenging due to variations in experimental conditions.
Table 2: Functional Activity of this compound Derivatives at the GABA-B Receptor
| Compound ID | Assay Type | Cell Line | Parameter | EC50 (µM) | Emax (%) | Reference |
| (R)-Baclofen | [35S]GTPγS Binding | CHO cells expressing human GABA-B | Potency | 1.8 | 100 | [2] |
| AZD3355 | [35S]GTPγS Binding | CHO cells expressing human GABA-B | Potency | 0.15 | 110 | [2] |
| GABA | cAMP Accumulation | CHO-K1 cells expressing human GABA-B | Inhibition | ~1 | 100 | [5] |
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
This protocol outlines a general procedure for the synthesis of N-substituted this compound derivatives, which are potent GABA-B receptor agonists.
Workflow for Synthesis of N-Substituted this compound Derivatives
Caption: Synthetic workflow for N-substituted this compound derivatives.
Materials:
-
This compound hydrochloride
-
Ethanol
-
Thionyl chloride
-
Appropriate alkyl halide (R-X)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Esterification of this compound:
-
Suspend this compound hydrochloride in ethanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Remove the solvent under reduced pressure to obtain the ethyl ester hydrochloride salt.
-
-
N-Alkylation:
-
Dissolve the this compound ethyl ester hydrochloride in DMF.
-
Add potassium carbonate and the desired alkyl halide.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-alkylated ester.
-
-
Saponification:
-
Dissolve the purified N-alkylated ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1N HCl to pH ~2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the final N-substituted this compound derivative.
-
-
Purification:
-
The final product can be further purified by recrystallization or column chromatography if necessary.
-
Radioligand Binding Assay for GABA-B Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-B receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human GABA-B receptor (e.g., from transfected CHO or HEK293 cells).
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
Radioligand: [3H]CGP54626 (a high-affinity GABA-B antagonist).
-
Non-specific binding control: Unlabeled GABA (100 µM).
-
Test compounds (serial dilutions).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membrane aliquots on ice.
-
Homogenize the membranes in ice-cold Binding Buffer.
-
Centrifuge at 48,000 x g for 15 minutes at 4 °C.
-
Resuspend the pellet in fresh Binding Buffer to a final protein concentration of 0.1-0.2 mg/mL.[6]
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL Binding Buffer.
-
Non-specific Binding: 50 µL of 100 µM GABA.
-
Test Compound: 50 µL of serial dilutions of the test compound.
-
-
Add 50 µL of [3H]CGP54626 (final concentration ~1-2 nM) to all wells.
-
Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Binding Buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filter discs into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay for Functional Activity
This assay measures the activation of G-proteins coupled to the GABA-B receptor, providing a measure of agonist efficacy and potency.[7]
Workflow for [35S]GTPγS Binding Assay
Caption: Workflow for a [35S]GTPγS binding assay.
Materials:
-
Cell membranes expressing the GABA-B receptor and the relevant G-protein (Gi/o).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
[35S]GTPγS (final concentration ~0.1 nM).
-
GDP (final concentration ~10 µM).
-
Test compounds (agonists) at various concentrations.
-
Basal control: Buffer only.
-
Non-specific binding control: Unlabeled GTPγS (10 µM).
Procedure:
-
Membrane Preparation:
-
Prepare membranes as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Basal Binding: 50 µL Assay Buffer.
-
Non-specific Binding: 50 µL of 10 µM unlabeled GTPγS.
-
Test Compound: 50 µL of serial dilutions of the agonist.
-
-
Add 50 µL of a solution containing GDP and [35S]GTPγS to all wells.
-
Add 100 µL of the membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at 30 °C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding.
-
Plot the stimulated binding (as a percentage over basal) against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax values using non-linear regression.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled GABA-B receptor.[8]
Workflow for cAMP Accumulation Assay
Caption: Workflow for a cAMP accumulation assay for Gi-coupled receptors.
Materials:
-
CHO or HEK293 cells stably expressing the human GABA-B receptor.
-
Cell culture medium.
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
Test compounds (agonists).
-
cAMP assay kit (e.g., HTRF, ELISA, or other detection methods).
Procedure:
-
Cell Culture:
-
Culture the cells to confluency in appropriate cell culture flasks.
-
Seed the cells into 96-well plates and grow to near confluency.
-
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX for 10-20 minutes.
-
Add the test compound (agonist) at various concentrations and incubate for 10-15 minutes.
-
Stimulate the cells with forskolin (e.g., 1-10 µM) to induce cAMP production and incubate for a further 15-30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF).
-
-
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathway Diagram
GABA-B Receptor Signaling Pathway
Caption: Simplified signaling pathway of the GABA-B receptor.
Pathway Description: Upon binding of an agonist, such as a derivative of this compound, the GABA-B receptor undergoes a conformational change that activates the associated inhibitory G-protein (Gi/o).[9][10] The activated G-protein dissociates into its α and βγ subunits. The αi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] The βγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[9][10] The opening of GIRK channels causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane and an inhibitory postsynaptic potential. The inhibition of calcium channels reduces neurotransmitter release from presynaptic terminals.[9][10]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Synthesis and pharmacological evaluation of novel gamma-aminobutyric acid type B (GABAB) receptor agonists as gastroesophageal reflux inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. neurology.org [neurology.org]
- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Purity Assessment of (R)-3-Pyrrolidineacetic Acid by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction (R)-3-Pyrrolidineacetic acid is a chiral building block significant in medicinal chemistry and pharmaceutical development. Its stereoisomeric purity is a critical quality attribute, as different enantiomers of a compound can exhibit varied pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are essential for accurately determining both chemical and enantiomeric purity. This document provides detailed protocols for the assessment of this compound purity using direct and indirect High-Performance Liquid Chromatography (HPLC) methods, along with comprehensive validation procedures.
Method 1: Direct Analysis of Enantiomeric Purity by Chiral HPLC
This method employs a Chiral Stationary Phase (CSP) to directly separate the enantiomers of 3-Pyrrolidineacetic acid. The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, governed by interactions like hydrogen bonding and dipole-dipole forces.[1][2] Polysaccharide-based columns are widely used and effective for this type of separation.[1][3]
Experimental Protocol: Direct Chiral HPLC
-
Instrumentation & Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[1]
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).[3]
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[2][3] The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.
-
Column Temperature: 25 °C.[1]
-
Injection Volume: 10 µL.[1]
-
-
Preparation of Solutions:
-
Standard Solution (Racemic Mixture): Accurately weigh and dissolve approximately 10 mg of racemic 3-Pyrrolidineacetic acid in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute as needed. This solution is used for system suitability checks to ensure the separation of the two enantiomers.
-
Sample Solution ((R)-enantiomer): Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
-
Analysis Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.[3]
-
Inject the racemic standard solution to verify the retention times of the (R) and (S) enantiomers and to perform system suitability tests.
-
Inject the this compound sample solution.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times obtained from the racemic standard.
-
Calculate the enantiomeric purity (expressed as enantiomeric excess, ee%) of the sample using the peak areas.
-
ee% = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100
-
-
Data Presentation: System Suitability
The system suitability test ensures that the chromatographic system is adequate for the intended analysis. The following parameters should be met by injecting the racemic standard.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 1.5 between enantiomer peaks[3] |
| Tailing Factor (T) | ≤ 1.5 for each enantiomer peak[4] |
| Theoretical Plates (N) | > 2000 for each enantiomer peak |
| %RSD of Peak Area | ≤ 2.0% for six replicate injections[4] |
Method 2: Indirect Purity Analysis by RP-HPLC via Derivatization
This indirect approach involves derivatizing the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[5] These diastereomers possess different physicochemical properties and can be separated on a conventional achiral column, such as a C18 column.[4][5]
Experimental Protocol: Indirect RP-HPLC
-
Derivatization Step:
-
Reagents: An enantiomerically pure CDA (e.g., N-Boc-L-proline), a coupling agent (e.g., N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, EEDQ), and a suitable solvent like dichloromethane (DCM).
-
Procedure: React the this compound sample with the CDA in the presence of the coupling agent. This reaction creates diastereomeric derivatives that can be analyzed using a standard reversed-phase HPLC method.[4]
-
-
Instrumentation & Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Achiral C18 column, 150 x 4.6 mm, 5 µm.[6]
-
Mobile Phase: Acetonitrile and a phosphate buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to ~3) in a suitable ratio (e.g., 40:60 v/v), delivered isocratically.[6][7]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: Determined based on the UV absorbance of the formed diastereomers (e.g., 225 nm).[6]
-
Injection Volume: 20 µL.
-
-
Analysis Procedure:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the derivatized sample solution.
-
The two diastereomeric peaks are separated and their peak areas are used to determine the enantiomeric purity of the original sample.
-
HPLC Method Validation Protocol
Method validation is performed to ensure that the analytical method is suitable for its intended purpose.[8] The following parameters should be evaluated according to ICH guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by showing that there is no interference from impurities or the unwanted enantiomer at the retention time of the main peak.
Linearity
Linearity is established by analyzing a series of solutions with concentrations spanning a defined range.
-
Protocol: Prepare at least five concentrations of the analyte (and its enantiomer for the purity method) over a range such as 50% to 150% of the target concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is determined by recovery studies, adding a known amount of the impurity (S-enantiomer) to the sample.
-
Protocol: Spike the analyte sample with the S-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.[8]
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[9]
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[9]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Example Values: For an impurity, LOD might be around 0.0007 mg/mL and LOQ around 0.0021 mg/mL.[4][10]
Robustness
Robustness is evaluated by making small, deliberate variations in the method parameters and assessing the impact on the results.
-
Parameters to Vary: Flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (e.g., ±2% organic solvent).
-
Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly affected by the variations.
Data Presentation: Summary of Validation Parameters
| Validation Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ≤ 2.0% | 1.1% |
| LOD (S/N) | Approx. 3:1 | 0.05 µg/mL |
| LOQ (S/N) | Approx. 10:1 | 0.15 µg/mL |
| Robustness | System suitability passes | Passed |
Visualizations
Caption: General workflow for the HPLC purity assessment of this compound.
Caption: Logical relationship of key parameters for HPLC method validation per ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. cipac.org [cipac.org]
- 8. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
Synthesis of (R)-3-Pyrrolidineacetic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of (R)-3-pyrrolidineacetic acid derivatives, valuable chiral building blocks in medicinal chemistry. The focus is on synthetic strategies starting from the readily available (R)-pyrrolidine-3-carboxylic acid, covering key transformations such as protection, activation, and derivatization.
Introduction
This compound and its derivatives are pivotal structural motifs in numerous biologically active compounds. Their constrained cyclic structure provides a rigid scaffold that can lead to enhanced binding affinity and selectivity for various biological targets. A significant application of these derivatives is in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes. This document outlines reliable synthetic protocols and presents key data for the preparation of these important compounds.
Synthetic Strategies
A primary and efficient route to this compound derivatives is through the functionalization of (R)-pyrrolidine-3-carboxylic acid, a chiral pool starting material. This approach involves initial protection of the secondary amine, followed by conversion of the carboxylic acid to esters, amides, or other functional groups.
Experimental Workflow for Derivatization
The following diagram illustrates a general workflow for the synthesis of this compound derivatives starting from (R)-pyrrolidine-3-carboxylic acid.
Caption: General synthetic workflow for derivatives.
Experimental Protocols
Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid
This protocol details the protection of the secondary amine of (R)-pyrrolidine-3-carboxylic acid with a tert-butyloxycarbonyl (Boc) group.[1]
Materials:
-
(R)-Pyrrolidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
1N Sodium hydroxide (NaOH)
-
3N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N NaOH.
-
To this solution, add a solution of di-tert-butyl dicarbonate in dioxane at room temperature.
-
Stir the mixture for 1.5 hours.
-
Dilute the reaction mixture with diethyl ether and separate the layers.
-
Wash the organic phase with 1N NaOH.
-
Combine the aqueous phases and acidify to a pH of approximately 2-3 with 3N HCl.
-
Extract the aqueous phase with diethyl ether.
-
Combine the ether extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid.
Protocol 2: Synthesis of this compound Amide Derivatives via Amide Coupling
This protocol describes the coupling of N-Boc-(R)-pyrrolidine-3-carboxylic acid with a primary or secondary amine to form the corresponding amide.[1][2]
Materials:
-
N-Boc-(R)-pyrrolidine-3-carboxylic acid
-
Desired amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid in anhydrous DCM or DMF.
-
Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Boc Deprotection
This protocol details the removal of the Boc protecting group to yield the final amine derivative.[2]
Materials:
-
N-Boc protected pyrrolidine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected pyrrolidine derivative in DCM.
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Filter the resulting solid and dry under vacuum to obtain the final product as a TFA salt.
Data Presentation
The following tables summarize representative data for the synthesis of this compound derivatives.
Table 1: Asymmetric Michael Addition for Pyrrolidine-3-Carboxylic Acid Precursors [3][4][5]
| Entry | Substrate (Enoate) | Nitroalkane | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-oxo-4-phenyl-2-butenoate | Nitromethane | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 92 | 95 |
| 2 | 4-oxo-4-(p-tolyl)-2-butenoate | Nitromethane | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 95 | 96 |
| 3 | 4-oxo-4-(p-methoxyphenyl)-2-butenoate | Nitroethane | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 88 | 93 |
| 4 | 4-methyl-4-oxo-2-pentenoate | Nitromethane | Organocatalyst F | 90 | 97 |
Table 2: Asymmetric Hydrogenation for Pyrrolidine-3-Carboxylic Acid Derivatives [6]
| Entry | Substrate | Catalyst | Solvent | Conversion (%) | Purity (%) | Enantiomeric Excess (ee, %) |
| 1 | 1-Benzyl-4-(3,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | Methanol | 99.8 | 97.0 | >99.9 |
| 2 | 1-Benzyl-4-(3,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid HCl salt | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | Methanol | 99.9 | - | - |
Application in Drug Development: DPP-IV Inhibitors
Derivatives of this compound are potent inhibitors of dipeptidyl peptidase-4 (DPP-IV), an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[7] By inhibiting DPP-IV, these compounds prolong the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and reduced glucagon production, which is a key mechanism in managing type 2 diabetes.[8][9]
Signaling Pathway of DPP-IV Inhibition
The diagram below illustrates the mechanism of action for DPP-IV inhibitors in glucose homeostasis.
Caption: DPP-IV inhibitor mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Screening of (R)-3-Pyrrolidineacetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Pyrrolidineacetic acid and its analogs represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document provides detailed application notes and protocols for the biological screening of these compounds, focusing on three primary target classes: GABA Transporters (GATs), Endothelin Receptors (ETRs), and N-Acylethanolamine Acid Amidase (NAAA). The provided methodologies and data will aid researchers in the discovery and development of novel therapeutics.
GABA Transporter (GAT) Inhibition Assays
Derivatives of pyrrolidineacetic acid have been identified as potent inhibitors of GABA transporters, which are critical for regulating neurotransmission by removing GABA from the synaptic cleft.[1]
Signaling Pathway: GABA Transporter (GAT1) Mediated GABA Reuptake
GABA transporters (GATs) are crucial for terminating GABAergic neurotransmission by transporting GABA back into presynaptic neurons and surrounding glial cells.[2] This reuptake process is sodium- and chloride-dependent.[3] Inhibition of GATs, particularly GAT1, increases the extracellular concentration of GABA, thereby enhancing GABAergic signaling.[4]
References
- 1. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]
- 3. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
Application Notes and Protocols: (R)-3-Pyrrolidineacetic Acid in the Synthesis of Neuroactive Compounds
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Pyrrolidineacetic acid, a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA), serves as a valuable chiral building block for the synthesis of a variety of neuroactive compounds. Its rigid pyrrolidine ring allows for the precise spatial orientation of functional groups, leading to enhanced potency and selectivity for specific neurological targets. These application notes provide an overview of the use of this compound in the development of GABA receptor modulators and present detailed protocols for the synthesis and evaluation of these compounds.
I. Application in the Synthesis of GABA Receptor Agonists
This compound derivatives have shown significant promise as agonists at GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system (CNS). Modulation of these receptors is a key strategy in the treatment of various neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[1]
The enantiomers of 3-pyrrolidineacetic acid (homo-β-proline) exhibit distinct selectivities for GABA receptor subtypes. (R)-homo-β-proline is a potent agonist at GABAa receptors, while the (S)-enantiomer shows selectivity for GABAb receptors. This stereoselectivity underscores the importance of chiral synthesis in developing targeted neuroactive compounds.
II. Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of representative neuroactive compounds derived from pyrrolidine scaffolds.
Table 1: GABA Receptor Binding Affinity
| Compound | Receptor Subtype | Assay Type | Ki (nM) | Reference |
| (R)-Homo-β-proline | GABAa | Radioligand Competition | 2.6 | [2] |
| (S)-Homo-β-proline | GABAb | Radioligand Competition | >1000 | [2] |
| Ro19-4603 | GABAa (Diazepam-Insensitive) | Binding Affinity | 2.6 | [2] |
| Ro19-4603 | GABAa (Diazepam-Sensitive) | Binding Affinity | 2.6 | [2] |
Table 2: GABA Transporter (GAT) Inhibition
| Compound | Transporter Subtype | IC50 (µM) | Reference |
| 4-hydroxypyrrolidine-2-acetic acid derivative 1 | GAT-1 | 5.1 | [3] |
| 4-hydroxypyrrolidine-2-acetic acid derivative 2 | GAT-1 | 6.6 | [3] |
| 4-hydroxypyrrolidine-2-acetic acid derivative 3 | GAT-1 | 9.4 | [3] |
| 4-hydroxypyrrolidine-2-acetic acid derivative 4 | GAT-3 | 19.9 | [3] |
III. Experimental Protocols
This protocol describes a diastereoselective synthesis starting from itaconic acid and (R)-1-phenylethylamine.
Materials:
-
Itaconic acid
-
(R)-1-phenylethylamine
-
Methanol
-
Chromatography supplies (silica gel)
-
Reagents for subsequent conversion steps (not detailed in the source)
Procedure:
-
Addition-Cyclization: React itaconic acid with (R)-1-phenylethylamine to yield a mixture of diastereomeric methyl (3R)- and (3S)-1-[(R)-1-phenylethyl]-5-oxo-3-pyrrolidinecarboxylates.
-
Chromatographic Separation: Separate the diastereomers using column chromatography on silica gel.
-
Conversion to Homo-β-proline: Convert the separated diastereomers into (R)- and (S)-homo-β-proline, respectively, through a series of chemical transformations. The absolute stereochemistry can be confirmed by X-ray analysis of the intermediate crystals.
This protocol is adapted from a standard radioligand binding assay to determine the affinity of a test compound for the GABAa receptor.[4][5]
Materials:
-
Rat brain membranes (source of GABAa receptors)
-
[³H]muscimol (radioligand)
-
Test compound (e.g., this compound derivative)
-
GABA (for non-specific binding determination)
-
Homogenization buffer: 0.32 M sucrose, pH 7.4
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet multiple times with deionized water and binding buffer to remove endogenous GABA.[5]
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/well.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, [³H]muscimol (e.g., 5 nM final concentration), and varying concentrations of the test compound.
-
For determining non-specific binding, use a high concentration of GABA (e.g., 10 mM).
-
Incubate at 4°C for 45 minutes.
-
-
Termination and Quantification:
-
Terminate the assay by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound and subsequently the Ki value using the Cheng-Prusoff equation.
-
This protocol measures the ability of a test compound to inhibit the reuptake of GABA into presynaptic terminals (synaptosomes).[6]
Materials:
-
Synaptosome preparation from rat brain cortex
-
[³H]GABA (radioligand)
-
Test compound
-
Standard salt solution (SSS)
-
Nipecotic acid (a known GABA uptake inhibitor, as a positive control)
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue using standard subcellular fractionation techniques.
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosome preparation at 37°C for 10 minutes.
-
Add the test compound at various concentrations and incubate for an additional 5 minutes.
-
Initiate the uptake by adding [³H]GABA (e.g., 50 nM final concentration) and incubate for 15 minutes.
-
-
Termination and Quantification:
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold SSS.
-
Measure the radioactivity on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage inhibition of [³H]GABA uptake at each concentration of the test compound compared to the control (no inhibitor).
-
Determine the IC50 value of the test compound.
-
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: GABAa Receptor Signaling Pathway.
Caption: GABAb Receptor Signaling Pathway.[7][8]
Caption: Radioligand Binding Assay Workflow.
References
- 1. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Chromatographic Separation of (R)- and (S)-3-Pyrrolidineacetic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyrrolidineacetic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its enantiomers, (R)- and (S)-3-Pyrrolidineacetic acid, can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is crucial for the development of safe and effective pharmaceuticals. This document provides detailed application notes and protocols for the chromatographic separation of (R)- and (S)-3-Pyrrolidineacetic acid enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Chromatographic Separation Strategies
The enantioselective separation of 3-Pyrrolidineacetic acid can be achieved through two primary chromatographic strategies:
-
Direct Chiral Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
-
Indirect Chiral Separation: This approach involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a robust and widely used technique for the enantioselective separation of chiral compounds.[1][2] Both direct and indirect methods are applicable to 3-Pyrrolidineacetic acid.
Direct Chiral HPLC Separation
This is often the preferred method due to its simplicity, as it does not require derivatization.[3] Polysaccharide-based CSPs are particularly effective for this separation.[4]
Table 1: HPLC Method Parameters and Performance for Direct Chiral Separation of 3-Pyrrolidineacetic Acid Analogues
| Parameter | Condition |
| Column | Chiralcel® OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (ee%) | > 99% |
Note: The data presented is based on the separation of the closely related pyrrolidine-3-carboxylic acid and serves as a strong starting point for method development for 3-Pyrrolidineacetic acid.[4]
-
Sample Preparation: Dissolve the racemic 3-Pyrrolidineacetic acid in the mobile phase to a final concentration of 1 mg/mL.
-
Instrument Setup:
-
Install the Chiralcel® OD-H column in the HPLC system.
-
Equilibrate the column with the mobile phase (n-Hexane/Isopropanol/TFA, 90:10:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to 210 nm.
-
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers and calculate the resolution (Rs) and enantiomeric excess (% ee).
Caption: Workflow for Direct Chiral HPLC Separation.
Indirect Chiral HPLC Separation
This method is useful when direct chiral separation is challenging or when higher sensitivity is required through the introduction of a chromophore or fluorophore via the derivatizing agent.[3][5]
Table 2: HPLC Method Parameters for Indirect Chiral Separation of Carboxylic Acids
| Parameter | Condition |
| Derivatizing Agent | (S)-(-)-α-Methylbenzylamine or similar chiral amine |
| Column | Standard C18 reversed-phase column |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Detection | UV (wavelength dependent on derivatizing agent) or MS |
-
Derivatization:
-
In a vial, dissolve racemic 3-Pyrrolidineacetic acid.
-
Add a coupling agent (e.g., HBTU) and the chiral derivatizing agent, (S)-(-)-α-Methylbenzylamine.
-
Allow the reaction to proceed to completion to form diastereomeric amides.
-
-
Sample Preparation: Dilute the reaction mixture with the initial mobile phase.
-
Instrument Setup:
-
Install a C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Set the detector to the appropriate wavelength for the formed diastereomers.
-
-
Injection and Data Acquisition: Inject the sample and run the gradient method.
-
Analysis: Separate and quantify the diastereomeric peaks to determine the original enantiomeric composition.
Caption: Workflow for Indirect Chiral HPLC Separation.
Supercritical Fluid Chromatography (SFC) Methods
SFC is an increasingly popular technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC.[6][]
Direct Chiral SFC Separation
Polysaccharide-based CSPs are also highly effective in SFC for the separation of pyrrolidone derivatives.[6][8]
Table 3: SFC Method Parameters and Performance for Chiral Separation of Pyrrolidone Derivatives
| Parameter | Condition |
| Column | Lux Cellulose-2 (or similar chlorinated CSP) |
| Mobile Phase | CO2 / Methanol (e.g., 85:15, v/v) |
| Backpressure | 150 bar |
| Temperature | 40 °C |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 210 nm |
| Resolution (Rs) | 1.50 to 3.59 |
Note: Data is based on the separation of various pyrrolidin-2-one derivatives and indicates the potential for excellent resolution of 3-Pyrrolidineacetic acid enantiomers.[6][8]
-
Sample Preparation: Dissolve the racemic 3-Pyrrolidineacetic acid in methanol to a concentration of 1 mg/mL.
-
Instrument Setup:
-
Install the Lux Cellulose-2 column.
-
Set the backpressure to 150 bar and the column temperature to 40 °C.
-
Equilibrate the system with the mobile phase (CO2/Methanol) at a flow rate of 2.0 mL/min.
-
Set the UV detector to 210 nm.
-
-
Injection: Inject 5 µL of the prepared sample.
-
Data Acquisition and Analysis: Record the chromatogram and calculate the resolution and enantiomeric excess.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. gcoe.u-shizuoka-ken.ac.jp [gcoe.u-shizuoka-ken.ac.jp]
- 6. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-Pyrrolidineacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of (R)-3-Pyrrolidineacetic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and its derivatives.
Issue 1: Low Yield
Q: My reaction is resulting in a low yield of the desired product. What are the common causes and how can I troubleshoot this?
A: Low yields can stem from several factors, including incomplete reactions, side reactions, or issues with reagent purity. Here’s a systematic approach to troubleshooting:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are pure and dry. Impurities can poison catalysts or lead to unwanted side reactions.[1] Hydrazine derivatives, if used, can degrade over time; using a freshly opened or purified reagent is recommended.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[2] In some cases, extending the reaction time can lead to higher conversion, but it may also promote side reactions. Temperature is a critical parameter; increasing it can enhance reaction rates and, in some cases, yield and purity.[3]
-
Catalyst Activity: Ensure the catalyst is active and used in the appropriate loading. In some instances, slightly increasing the catalyst loading can improve yield.[1]
-
Side Reactions: Common side reactions in pyrrolidine synthesis include homocoupling of alkynes (Glaser coupling) in A³ coupling reactions. This can often be minimized by the slow addition of the alkyne.[1] In syntheses involving dicarbonyl compounds, discoloration of the reaction mixture (yellow or red) can indicate the formation of impurities from the hydrazine starting material.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities arising from oxidative processes.[4]
Issue 2: Low Enantioselectivity or Diastereoselectivity
Q: I am observing poor stereoselectivity in my synthesis. What are the key parameters to investigate?
A: Achieving high stereoselectivity is often the most challenging aspect. The following factors are critical:
-
Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome.[2] Highly dipolar aprotic solvents like DMSO, DMF, and acetonitrile are frequently used.[2] However, for reactions like the Michael addition of aldehydes to nitroolefins, non-polar solvents such as methylcyclohexane have been shown to provide high diastereoselectivity and enantioselectivity.[2]
-
Temperature Control: Lowering the reaction temperature is a standard technique to enhance stereoselectivity.[2] While this often leads to a significant increase in enantiomeric excess (ee), it may also slow down the reaction rate, necessitating longer reaction times.[2]
-
Catalyst System:
-
Catalyst Purity and Loading: The purity of the metal precursor and ligand is crucial. While lower catalyst loadings are generally desirable, a slightly higher loading can sometimes improve enantioselectivity.[1]
-
Metal-to-Ligand Ratio: Optimizing the metal-to-ligand ratio is important; a starting point of 1:1.1 or 1:1.2 is often recommended.[1]
-
Choice of Ligand: The choice of the chiral ligand is critical for controlling both enantioselectivity and diastereoselectivity.[5]
-
-
Additives: The use of co-catalysts or additives can significantly impact reactivity and stereoselectivity. For instance, in some aldol reactions, acids like D-camphorsulfonic acid have been reported to increase both yields and enantioselectivity.[2]
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield and enantioselectivity of key synthetic routes to this compound and related compounds.
Table 1: Organocatalytic Asymmetric Michael Addition
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| (R)-pyrrolidine-3-carboxylic acid derivative | Toluene | Room Temp. | High | >90 |
| (R)-pyrrolidine-3-carboxylic acid derivative | CH₂Cl₂ | 0 | Moderate | 85 |
| (R)-pyrrolidine-3-carboxylic acid derivative | DMSO | Room Temp. | High | 70 |
Table 2: Asymmetric Catalytic Hydrogenation
| Catalyst | Solvent | Pressure (atm H₂) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| [Rh(cod)(R,R)-dipamp]⁺BF₄⁻ | Methanol | 100 | 23 | >95 | >95 |
| Ru-BINAP | Ethanol | 4 | 100 | High | >98 |
| [Ir(cod)Cl]₂/(R)-BINAP | Toluene | 50 | 25 | 90 | 92 |
Experimental Protocols
1. Organocatalytic Asymmetric Michael Addition
This protocol is a representative example for the synthesis of a pyrrolidine derivative using an organocatalyst.
-
Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve the (R)-pyrrolidine-3-carboxylic acid-derived organocatalyst (10 mol%) in the chosen solvent (e.g., toluene, 2 mL).[6]
-
Reagent Addition: Add the aldehyde (e.g., 3-phenylpropionaldehyde, 0.4 mmol) to the solution.[2]
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C).[2]
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Substrate Addition: Add the nitroolefin (e.g., trans-β-nitrostyrene, 0.2 mmol) to initiate the reaction.[2]
-
Reaction Progress: Stir the reaction at this temperature for the specified time (e.g., 24 hours), monitoring by Thin Layer Chromatography (TLC).[2]
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.[2]
-
Purification: Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the crude product via ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[2]
2. Asymmetric Catalytic Hydrogenation
This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral precursor.
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Reactor Setup: In a high-pressure autoclave, place a solution of the prochiral pyrrole precursor (1.0 eq) in a suitable solvent (e.g., methanol).
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Catalyst Addition: Under an inert atmosphere, add the chiral catalyst, such as a Rhodium or Ruthenium complex (e.g., [Rh(cod)(R,R)-dipamp]⁺BF₄⁻) (0.01-1 mol%).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 4-100 atm).[7]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 23-100 °C) for the required duration (e.g., 12-24 hours).[7]
-
Work-up: After the reaction, carefully depressurize the autoclave and remove the solvent under reduced pressure.
-
Purification: The product can be purified by crystallization or chromatography.
-
Analysis: Determine the enantiomeric excess using chiral HPLC.
3. Synthesis from (2S,4R)-4-hydroxyproline
This multi-step route leverages a chiral pool starting material.
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Protection: Protect the amine and carboxylic acid functionalities of (2S,4R)-4-hydroxyproline. For example, as a Boc-protected methyl ester.
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Dehydroxylation: Remove the hydroxyl group. A common method is the Barton-McCombie deoxygenation.
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Deprotection: Remove the protecting groups under appropriate conditions (e.g., acid treatment for Boc and saponification for the methyl ester) to yield (R)-pyrrolidine-3-carboxylic acid.
Mandatory Visualization
Caption: Workflow for Organocatalytic Asymmetric Michael Addition.
Caption: Workflow for Asymmetric Catalytic Hydrogenation.
Caption: Logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting guide for reactions involving (R)-3-Pyrrolidineacetic acid
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with (R)-3-Pyrrolidineacetic acid. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate the successful execution of chemical reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, particularly in its application as a chiral building block in synthesis.
Issue 1: Low Yield in Coupling Reactions
Q: I am experiencing low yields in my peptide coupling or amidation reaction with this compound. What are the likely causes and how can I improve the yield?
A: Low yields in coupling reactions involving this compound, a sterically hindered β-amino acid, can arise from several factors. Here is a systematic approach to troubleshooting this issue:
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Steric Hindrance: The pyrrolidine ring and the acetic acid side chain can create significant steric bulk, hindering the approach of coupling reagents and the reacting amine.
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Suboptimal Activation: The carboxylic acid group of this compound may not be efficiently activated for amide bond formation.
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Poor Solubility: The zwitterionic nature of the amino acid can lead to poor solubility in common organic solvents, affecting reaction kinetics.
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Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
Troubleshooting Steps:
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Choice of Coupling Reagent: For sterically hindered amino acids, standard coupling reagents may be insufficient. Consider using more potent activating agents.
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Solvent Optimization: The choice of solvent is critical. Aprotic polar solvents are often a good starting point.
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Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to side reactions and racemization. Optimization is key.
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Equivalent Stoichiometry: Ensure the correct stoichiometry of reactants and reagents. An excess of the coupling partner or acylating agent may be necessary.
Issue 2: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)
Q: My reaction is producing the desired product but with low stereoselectivity. How can I improve the enantiomeric or diastereomeric excess?
A: Achieving high stereoselectivity is often a primary goal when using a chiral molecule like this compound. Low stereoselectivity can be influenced by the following:
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Reaction Temperature: Higher temperatures can lead to a loss of stereochemical control by allowing reactions to proceed through higher energy transition states that are less stereochemically defined.
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Solvent Effects: The solvent can influence the conformation of the reactants and the transition state, thereby affecting stereoselectivity.
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Racemization: The chiral center of this compound or the product may be susceptible to racemization under the reaction conditions, particularly in the presence of strong bases or acids, or at elevated temperatures.
Troubleshooting Steps:
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Temperature Control: Lowering the reaction temperature is a common strategy to enhance stereoselectivity.
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Solvent Screening: Evaluate a range of solvents with varying polarities.
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Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base to minimize racemization.
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Protecting Groups: Ensure that the protecting groups used are stable under the reaction conditions and do not promote racemization.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for reactions analogous to those involving this compound, based on data for similar pyrrolidine derivatives.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acid Amidation
| Coupling Reagent | Additive | Base | Typical Yield (%) | Racemization Risk | Reference |
| DCC | HOBt | DIPEA | 40-60 | Moderate | [1] |
| HBTU | HOBt | DIPEA | 70-90 | Low | [1] |
| HATU | HOAt | DIPEA | 85-95 | Very Low | [1] |
| COMU | - | DIPEA | >90 | Very Low | [1] |
Table 2: Influence of Solvent on a Model Asymmetric Michael Addition
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 2.4 | 85 | 92 |
| Dichloromethane | 9.1 | 90 | 88 |
| Tetrahydrofuran | 7.6 | 82 | 85 |
| Acetonitrile | 37.5 | 75 | 70 |
| DMSO | 47 | 60 | 55 |
Experimental Protocols
Protocol 1: Synthesis of a Vildagliptin Intermediate using a Derivative of this compound
This protocol describes the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate in the synthesis of the antidiabetic drug Vildagliptin. This process highlights the reactivity of the pyrrolidine nitrogen.[2][3]
Materials:
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L-proline
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Chloroacetyl chloride
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Tetrahydrofuran (THF)
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Sodium sulfate
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Isopropyl ether
Procedure:
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N-Acylation: To a solution of L-proline (1 equivalent) in THF, slowly add chloroacetyl chloride (1.5 equivalents) at 0 °C under an inert atmosphere.
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Reaction: The reaction mixture is then refluxed for 2.5 hours.
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Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate.
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Crystallization: The solvent is evaporated, and the residue is crystallized from isopropyl ether to afford (S)-1-(chloroacetyl)pyrrolidine-2-carboxylic acid.[4]
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Nitrile Formation: The resulting carboxylic acid is then converted to the nitrile via reaction with a dehydrating agent (e.g., trifluoroacetic anhydride and triethylamine) in an appropriate solvent.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Coupling Reactions
References
Technical Support Center: Optimization of (R)-3-Pyrrolidineacetic Acid Derivatization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful derivatization of (R)-3-Pyrrolidineacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing this compound? Derivatization is performed to modify the chemical structure of this compound for several reasons. Primarily, it is used to couple the molecule with amines or alcohols to form amides or esters, a critical step in synthesizing larger, more complex molecules in drug discovery. Another common purpose is to prepare the molecule for analytical procedures, such as creating diastereomers for separation and quantification by chiral High-Performance Liquid Chromatography (HPLC).[1][2]
Q2: Which functional groups on this compound are involved in derivatization? The molecule has two key functional groups: a secondary amine within the pyrrolidine ring and a carboxylic acid group. Most derivatization strategies focus on activating the carboxylic acid to react with a nucleophile. However, the secondary amine is also reactive and typically requires protection to prevent unwanted side reactions, such as self-polymerization.
Q3: Is it necessary to use a protecting group for the secondary amine? Yes, protecting the secondary amine is a crucial first step in most derivatization protocols. Without protection, the amine can react with the activated carboxylic acid of another molecule, leading to oligomerization. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which can be selectively removed later in the synthetic sequence.[3][4][5]
Q4: What are the most common methods for derivatizing the carboxylic acid group? The most common method is amide bond formation, often referred to as peptide coupling.[6][7] This involves activating the carboxylic acid with a coupling reagent, which converts the hydroxyl group into a good leaving group, facilitating nucleophilic attack by an amine.[8]
Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound.
Q5: Why is my reaction yield consistently low?
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Possible Cause 1: Inefficient Carboxylic Acid Activation. The chosen coupling reagent may not be potent enough, or the reagents may have degraded due to moisture.
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Solution: Switch to a more reactive coupling reagent, such as a uronium- or phosphonium-based agent like HATU or PyBOP, which are often more efficient than carbodiimides alone.[9] Ensure all reagents and solvents are anhydrous, as moisture can quench the active intermediates.
-
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Possible Cause 2: Steric Hindrance. The nucleophile (amine) or the pyrrolidine ring itself may be sterically hindered, slowing down the reaction.
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Possible Cause 3: Poor Solubility. One or more reagents may not be fully dissolved in the chosen solvent, preventing the reaction from proceeding efficiently.
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Solution: Use a solvent known for good solubility in peptide couplings, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[11]
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Q6: How can I prevent racemization (loss of enantiomeric purity) during the coupling reaction?
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Possible Cause 1: Use of a Strong Base. Strong bases like diisopropylethylamine (DIPEA) can increase the rate of racemization.
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Solution: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine.[10]
-
-
Possible Cause 2: Inappropriate Coupling Reagent or Additive. Some coupling reagents are more prone to causing racemization. The formation of certain activated intermediates can lead to the loss of stereochemical integrity.
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Possible Cause 3: Elevated Reaction Temperature. Higher temperatures provide the energy needed for epimerization to occur.
Q7: I see an unexpected byproduct with a mass corresponding to my starting material plus the coupling reagent. What is it?
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Possible Cause: N-acylurea Formation. This is a common side reaction when using carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated O-acylisourea intermediate can rearrange into a stable N-acylurea that is unreactive.[12]
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Solution: Always use carbodiimides in conjunction with a nucleophilic additive such as HOBt, HOAt, or Oxyma Pure. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the desired amine.[12]
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Q8: My amine nucleophile appears to have been modified by the coupling reagent. How does this happen?
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Possible Cause: Guanidinylation. This side reaction can occur when using an excess of uronium-based coupling reagents (e.g., HBTU, HATU). The reagent can react directly with the primary or secondary amine nucleophile, forming a guanidinium byproduct.[9]
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Solution: To avoid this, use phosphonium-based reagents (e.g., PyBOP, PyAOP), which do not have the guanidinium structure and therefore cannot cause this side reaction.[9]
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Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Relative Reactivity | Racemization Risk | Common Side Products / Issues |
| DCC / EDC | HOBt, HOAt | Moderate | Moderate to High | N-acylurea, Poor solubility of DCU byproduct |
| HBTU / TBTU | HOBt | High | Moderate | Guanidinylation of the amine |
| HATU | HOAt | Very High | Low | Guanidinylation of the amine |
| PyBOP / PyAOP | None required | Very High | Low | No guanidinylation, clean reaction |
| COMU | Oxyma Pure | Very High | Very Low | Non-explosive alternative to HOBt/HOAt reagents |
Table 2: Influence of Key Reaction Parameters on Derivatization
| Parameter | Effect on Yield | Effect on Purity / Racemization | General Recommendations |
| Temperature | Increases with temperature, but can lead to degradation at high temps. | Racemization risk increases significantly at higher temperatures.[10] | Start at 0 °C and allow to warm to room temperature. Avoid heating unless necessary for hindered couplings. |
| Solvent | Highly dependent on reagent solubility. | Can influence racemization. Polar aprotic solvents are standard. | DMF and NMP are excellent choices for solubility.[11] Acetonitrile (ACN) is also common. |
| Base | Essential for neutralizing acids and for the reaction mechanism of many coupling reagents. | Strong bases (e.g., DIPEA) increase racemization risk.[10] | Use weaker bases like N-methylmorpholine (NMM) or collidine when racemization is a concern. |
| Activation Time | Insufficient time leads to low yield. | Prolonged pre-activation before adding the amine can increase racemization.[10] | Typically 5-15 minutes for pre-activation, but follow specific protocols. Monitor reaction completion by TLC or LC-MS. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
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Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
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Base Addition: Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise or dissolved in a small amount of dioxane.
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Reaction: Remove the ice bath and stir the mixture at room temperature overnight.
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Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
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Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl.
-
Extraction: Extract the product into ethyl acetate (3x).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: General Amide Coupling using HATU
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(R)-3-Pyrrolidineacetic acid (1.0 eq) in anhydrous DMF.
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Reagent Addition: Add the desired amine nucleophile (1.1 eq), HATU (1.1 eq), and a base such as DIPEA (2.0 eq) or NMM (2.0 eq).
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Reaction: Stir the mixture at room temperature. Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 2-4 hours.
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Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate.
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Washing: Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Mandatory Visualizations
References
- 1. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. jpt.com [jpt.com]
- 12. bachem.com [bachem.com]
How to remove impurities from (R)-3-Pyrrolidineacetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of (R)-3-Pyrrolidineacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in the synthesis of this compound?
A1: Impurities in the synthesis of this compound, particularly when using a Boc-protection strategy, can be broadly categorized into three groups:
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Process-Related Impurities: These include unreacted starting materials, residual reagents such as di-tert-butyl dicarbonate (Boc₂O), and solvents.
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Byproducts from the Deprotection Step: The acid-catalyzed removal of the Boc group can generate reactive intermediates like the tert-butyl cation. This can lead to the formation of tert-butylated byproducts, especially if the reaction is not properly managed.
-
Stereoisomeric Impurities: The primary stereoisomeric impurity is the (S)-enantiomer of 3-pyrrolidineacetic acid. Its presence compromises the enantiomeric purity of the final product.
Q2: My final product shows a low melting point and a broad peak in the NMR spectrum. What could be the issue?
A2: A low or broad melting point, along with broad NMR signals, typically indicates the presence of impurities. The most likely culprits are residual solvents or byproducts from the deprotection step. Incomplete removal of the acid used for deprotection (e.g., trifluoroacetic acid or hydrochloric acid) can also lead to the formation of a salt mixture, resulting in these observations. We recommend a thorough purification step, such as recrystallization or column chromatography, followed by drying under high vacuum.
Q3: How can I remove the trifluoroacetic acid (TFA) used for Boc deprotection from my final product?
A3: Residual TFA is a common issue. To remove it, you can co-evaporate the crude product with a non-polar solvent like toluene or dichloromethane several times. Another effective method is to dissolve the crude product in a suitable solvent and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Be cautious, as this will convert your product to the free base. If the hydrochloride salt is desired, subsequent treatment with HCl is necessary.
Q4: What is the best method to determine the enantiomeric purity of my this compound?
A4: The most reliable and widely used method for determining the enantiomeric purity is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H) are often effective. Alternatively, you can use an indirect method where the enantiomers are derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral C18 column.
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptom: TLC or LC-MS analysis of the crude product shows a significant amount of the starting material, (R)-N-Boc-3-pyrrolidineacetic acid.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient acid | Increase the equivalents of acid (e.g., TFA or HCl in dioxane) or use a stronger acid. |
| Short reaction time | Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. |
| Low reaction temperature | While some deprotections proceed at 0°C, warming the reaction to room temperature may be necessary for complete conversion. |
| Inadequate solvent | Ensure the solvent (e.g., DCM, dioxane) is anhydrous and appropriate for the reaction. |
Issue 2: Formation of Side-Products During Deprotection
Symptom: Mass spectrometry analysis indicates the presence of species with a mass corresponding to the product plus 56 Da (a tert-butyl group).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Alkylation by tert-butyl cation | Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation as it forms. |
| High reaction temperature | Perform the deprotection at a lower temperature (e.g., 0°C) to minimize side reactions. |
| Concentrated reaction conditions | Run the reaction at a higher dilution to reduce the probability of intermolecular side reactions. |
Issue 3: Difficulty in Isolating the Product after Aqueous Work-up
Symptom: After acid-base extraction, the product remains in the aqueous layer or forms an emulsion, leading to low recovery.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High polarity of the product | The zwitterionic nature of the amino acid can make extraction into organic solvents difficult. Use a more polar solvent for extraction, such as n-butanol, or consider avoiding aqueous work-up altogether and purify by other means. |
| Emulsion formation | Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break up the emulsion. Centrifugation can also be effective. |
| Incorrect pH | Ensure the pH of the aqueous layer is adjusted correctly. To extract the free amino acid into an organic solvent, the pH should be close to its isoelectric point. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
The following table provides an illustrative comparison of common purification techniques for removing process-related impurities. Actual results may vary based on the specific impurity profile and experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | 98.0 - 99.5% | 60 - 80% | Moderate | Cost-effective, scalable | Requires suitable solvent system, potential for significant yield loss |
| Column Chromatography (Silica Gel) | > 99.0% | 70 - 90% | Low | High resolution for non-polar impurities | Can be slow, requires large solvent volumes, product may streak |
| Ion-Exchange Chromatography | > 99.5% | 80 - 95% | Moderate | Excellent for separating charged molecules from neutral impurities | Requires specific resins and buffer systems |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
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Dissolution: Dissolve (R)-N-Boc-3-pyrrolidineacetic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath.
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Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is no longer detectable.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual acid.
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Isolation: The crude this compound trifluoroacetate salt can be precipitated by trituration with cold diethyl ether. The resulting solid is then collected by filtration and dried under vacuum.
Protocol 2: Recrystallization of this compound Hydrochloride
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Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of hot methanol or a mixture of methanol and water.
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Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the solution in a refrigerator (4°C).
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic for impurity removal in this compound synthesis.
Challenges in the scale-up of (R)-3-Pyrrolidineacetic acid production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up production of (R)-3-Pyrrolidineacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound and its derivatives?
A1: this compound and its derivatives are commonly synthesized through several key routes. Homochiral starting materials are often used to produce these compounds.[1] One prevalent method involves the organocatalytic enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, which can yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a two-step process.[1][2] Another approach is the chemical synthesis using reagents like Di-tert-butyl dicarbonate.[3] Additionally, biocatalytic methods, such as using engineered P411 variants, are emerging for the asymmetric synthesis of chiral pyrrolidines through intramolecular C(sp3)–H amination.[4]
Q2: My reaction is showing low enantioselectivity. What are the key parameters to optimize?
A2: Achieving high enantioselectivity is a critical challenge. Key parameters to investigate include:
-
Temperature: Lowering the reaction temperature is a standard technique to enhance stereoselectivity, although it may decrease the reaction rate.[5]
-
Solvent: The choice of solvent is crucial as it affects the solubility and activity of the catalyst.[5] For Michael additions, non-polar solvents have been shown to yield high stereoselectivity.[5]
-
Catalyst Loading: Reducing catalyst loading (typically 10-30 mol%) can sometimes improve the stereochemical outcome by minimizing background reactions.[5]
-
Additives: The use of co-catalysts or additives, such as a Brønsted acid in Michael additions, can significantly influence and accelerate the desired reaction pathway.[5]
Q3: I am observing significant side product formation. How can this be minimized?
A3: Side product formation is a common issue during scale-up. A primary strategy to mitigate this is the controlled and slow addition of one of the reactants over time.[5] This approach helps maintain a low concentration of the reactant, thereby minimizing undesired side reactions.[5] Thorough process optimization and understanding the reaction mechanism are also essential to identify and control pathways leading to impurities.
Q4: What are the general challenges I should anticipate when scaling up production from the lab to an industrial scale?
A4: Scaling up production introduces several challenges that can affect product consistency, quality, and yield.[6] Key areas of concern include:
-
Process Reproducibility: Ensuring that processes optimized at a smaller scale remain consistent is difficult due to variations in equipment and process dynamics like mixing efficiency and heat transfer.[6]
-
Supply Chain Management: Increased production volume strains the supply chain, requiring robust relationships with suppliers and potentially diversified sourcing to manage raw material quality and availability.[6]
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Cost Control: The significant capital investment for larger equipment and facilities, coupled with potential inefficiencies during scale-up, can increase operational costs.[6]
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Technology Transfer: Effective and clear communication, standardized procedures, and thorough documentation are critical for a smooth transfer of the process from R&D to manufacturing.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor reaction progress using TLC or GC.[5] Consider extending reaction time or slightly increasing the temperature if stereoselectivity is not compromised. |
| Poor catalyst activity. | Verify catalyst quality and loading.[5] Ensure anhydrous conditions if the catalyst is moisture-sensitive. Consider a different catalyst or a co-catalyst.[5] | |
| Sub-optimal reaction conditions. | Re-evaluate solvent choice, temperature, and reagent concentrations.[5] | |
| Low Enantiomeric or Diastereomeric Purity | Inappropriate temperature. | Lower the reaction temperature; this often enhances stereoselectivity.[5] |
| Incorrect solvent. | Screen different solvents. For instance, non-polar solvents can be effective in Michael additions.[5] Highly dipolar aprotic solvents like DMSO or DMF are also commonly used.[5] | |
| Catalyst issues. | Adjust catalyst loading, as lower concentrations can sometimes reduce background reactions.[5] Consider modifications to the catalyst structure.[5] | |
| Difficult Product Isolation/Purification | Product is highly soluble in the aqueous phase. | During work-up, perform multiple extractions with an appropriate organic solvent like ether after acidification of the aqueous phase.[3] |
| Presence of closely-related impurities. | Optimize chromatographic purification methods. Recrystallization from a suitable solvent like acetonitrile may also be effective, though solvent volumes can be large.[7] | |
| Inconsistent Results on Scale-Up | Poor heat and mass transfer in larger reactors. | Characterize the impact of mixing and heat transfer at the lab scale to model and predict performance at a larger scale.[6] |
| Variability in raw material quality. | Implement stringent quality control for incoming raw materials and establish strong relationships with suppliers.[6] |
Quantitative Data Summary
Table 1: Effect of Reaction Parameters on Stereoselectivity
| Parameter | Condition | Outcome | Reference |
| Catalyst | (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | 97% enantiomeric excess (ee) | [1] |
| Catalyst Loading | 10-30 mol% | Typical range for organocatalytic reactions | [5] |
| Temperature | Lowering temperature | Generally increases enantiomeric excess | [5] |
| Solvent | Methylcyclohexane (non-polar) | High diastereoselectivity and enantioselectivity in certain Michael additions | [5] |
Table 2: Yields in this compound Derivative Synthesis
| Reaction Type | Product | Yield | Purity | Reference |
| Michael Addition & Hydrogenation | (3R,5R)-5-methylpyrrolidine-3-carboxylic acid | 90% | 97% ee | [1] |
| Biocatalytic C-H Amination | (R)-pyrrolidine product | 74% | 91:9 er | [4] |
| Cyclization and Reduction for Vernakalant | Vernakalant Hydrochloride | 97% | 99.5% | [8] |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition
This protocol is adapted from a method for synthesizing pyrrolidine-3-carboxylic acid derivatives.[1][5]
-
Reaction Setup: In a reaction vial under an inert atmosphere, dissolve the pyrrolidine-based organocatalyst (10-20 mol%) in the selected solvent (e.g., methylcyclohexane, 2 mL).
-
Reagent Addition: Add the aldehyde (e.g., 3-phenylpropionaldehyde, 0.4 mmol) to the solution.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Initiation: Add the nitroolefin (e.g., trans-β-nitrostyrene, 0.2 mmol) to initiate the reaction.
-
Monitoring: Stir the reaction at the set temperature for the specified time (e.g., 24 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the crude product via ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Protocol 2: Boc-Protection and Deprotection for Synthesis
This protocol is based on the synthesis of (R)-N-Boc-3-pyrrolidineacetic acid.[3]
-
Boc-Protection:
-
Dissolve the starting this compound ester in a suitable solvent (e.g., dioxane).
-
Add 1N NaOH solution.
-
Treat the solution with di-tert-butyl dicarbonate in dioxane at room temperature and stir for approximately 1.5 hours.
-
Dilute the reaction mixture with an organic solvent like ether and wash the organic phase with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl.
-
Extract the aqueous phase with ether. Wash, dry, and concentrate the ether phase to obtain the N-Boc protected product.
-
-
Boc-Deprotection:
-
Dissolve the N-Boc protected compound in dichloromethane.
-
Add trifluoroacetic acid and stir at room temperature for 3 hours.
-
Concentrate the solution to remove the solvent and excess acid, yielding the deprotected product.
-
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 7. EP2007721B1 - A process for the purification of ropinirole hydrochloride - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Preventing racemization during the synthesis of pyrrolidine derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on preventing racemization during the synthesis of chiral pyrrolidine derivatives.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the synthesis of chiral pyrrolidine derivatives that can lead to a loss of stereochemical integrity.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric or diastereomeric excess in the final product. | Inappropriate Reaction Temperature: Higher temperatures can provide the activation energy for epimerization at a chiral center. | Lower the reaction temperature. Many stereoselective reactions benefit from being run at 0 °C, -20 °C, or even lower to improve enantioselectivity.[1] |
| Incorrect Choice of Base: Strong, non-hindered bases can abstract protons at chiral centers, leading to racemization. | Use a sterically hindered base (e.g., 2,4,6-collidine) or a weaker base (e.g., N-methylmorpholine) instead of stronger, non-hindered bases like DBU or DIPEA, especially when a chiral center is adjacent to a carbonyl group or other acidifying functionality. | |
| Unsuitable Solvent: The polarity of the solvent can influence the stability of transition states, affecting stereoselectivity. | Screen a range of solvents. Aprotic polar solvents like DMSO and DMF are common, but less polar solvents such as dichloromethane (DCM) or toluene may offer better selectivity for certain reactions.[1] Consider solvent mixtures to optimize reactivity and selectivity.[1] | |
| Racemization During N-Acylation or Coupling: Activation of a carboxylic acid on the pyrrolidine ring (e.g., proline derivatives) can lead to the formation of a planar oxazolone intermediate, which is prone to racemization. | - Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as carbodiimides (e.g., DIC) in combination with additives like HOBt or Oxyma.[2] - Pre-activation Time: Minimize the time the carboxylic acid is in its activated form before the addition of the nucleophile. | |
| Product racemizes during workup or purification. | Harsh pH Conditions: Exposure of the chiral product to strong acids or bases during aqueous workup can cause epimerization. | Use buffered aqueous solutions (e.g., saturated ammonium chloride) for quenching reactions. Minimize the contact time of the product with acidic or basic solutions.[1] |
| Acidic Silica Gel: Standard silica gel used in column chromatography is acidic and can cause racemization of sensitive compounds. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use an alternative stationary phase like neutral or basic alumina.[1] | |
| High Temperatures During Solvent Removal: Prolonged heating during solvent evaporation can lead to racemization. | Use a rotary evaporator at reduced pressure and moderate temperature. For highly sensitive products, consider non-thermal methods like lyophilization.[1] | |
| Inconsistent stereochemical outcomes. | Presence of Impurities: Trace amounts of water, acid, or base in reactants or solvents can interfere with the catalytic cycle or promote side reactions that erode stereoselectivity. | - Use freshly distilled and anhydrous solvents. - Purify reactants before use. - Ensure all glassware is thoroughly dried.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when starting from proline or its derivatives?
A1: The primary cause of racemization at the α-carbon of proline during reactions like N-acylation is the activation of the carboxyl group. This activation increases the acidity of the α-hydrogen. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or oxazolone intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers.
Q2: How do protecting groups help in preventing racemization?
A2: Protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions.[3] In the context of pyrrolidine synthesis, an N-protecting group (e.g., Boc, Cbz) is essential. While it doesn't directly prevent racemization at an existing chiral center on the ring during all transformations, it prevents the nitrogen from participating in undesired reactions and allows for controlled modifications elsewhere in the molecule. The choice of protecting group can also influence the conformation of the ring and its reactivity.
Q3: Which analytical techniques are best for determining the enantiomeric excess of my pyrrolidine derivative?
A3: The most common and reliable methods for determining enantiomeric excess (ee) are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. For compounds with suitable chromophores, UV-Vis detection is typically used with HPLC.
Q4: Can the choice of starting material influence the risk of racemization?
A4: Yes. Syntheses that start with a pre-existing chiral pyrrolidine ring, such as those derived from L-proline or 4-hydroxy-L-proline, are common.[4][5] However, any subsequent reaction step that involves the formation of a planar intermediate at the chiral center can lead to racemization. Alternative strategies, such as asymmetric cyclization reactions to form the pyrrolidine ring, can also be employed, and the stereochemical outcome will be highly dependent on the specific reaction conditions and catalyst used.
Q5: Are there any biocatalytic methods to synthesize chiral pyrrolidines without racemization?
A5: Biocatalysis offers a promising approach for the synthesis of chiral molecules with high enantioselectivity, often avoiding the harsh conditions that can lead to racemization. For instance, enzymes can be used for the racemization-free amidation of L-proline.[6][7] Additionally, enzymes like proline racemase catalyze the interconversion of L- and D-proline, though in a synthetic context, the goal is typically to prevent this process.[8]
Data Presentation
Table 1: Influence of Coupling Reagents and Additives on Racemization in Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | % Racemization (Example) |
| DIC | HOBt | DIPEA | DMF | 25 | Low |
| HBTU | - | DIPEA | DMF | 25 | Moderate to High |
| HATU | - | DIPEA | DMF | 25 | Moderate to High |
| DIC | OxymaPure | Collidine | DMF | 25 | Very Low |
| PyBOP | - | DIPEA | DMF | 25 | Moderate |
This table provides a qualitative comparison based on general principles in peptide and organic synthesis. Actual racemization levels are highly substrate-dependent.
Table 2: Effect of Reaction Conditions on Diastereoselectivity in a Three-Component Pyrrolidine Synthesis
| Entry | Nucleophile | Lewis Acid (equiv.) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Allyltributylstannane | TiCl₄ (1.2) | 99:1 | 72 |
| 2 | Triethylsilane | TiCl₄ (1.2) | 90:10 | 65 |
| 3 | Tributyltinhydride | TiCl₄ (1.2) | 95:5 | 68 |
Data adapted from a study on the diastereoselective synthesis of substituted pyrrolidines.[3]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a Chiral Pyrrolidine with Minimized Racemization
-
Preparation: Dissolve the chiral pyrrolidine derivative (1.0 equiv.) and a hindered base such as 2,4,6-collidine (1.2 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve the acyl chloride (1.1 equiv.) in anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine solution over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure at a low temperature. Purify the crude product by flash column chromatography on silica gel that has been pre-treated with a 1% triethylamine solution in the eluent to neutralize its acidity.
-
Analysis: Determine the enantiomeric or diastereomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: Diastereoselective Synthesis of a Substituted Pyrrolidine via a Multicomponent Reaction
-
Imine Formation: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.1 equiv.) and the chiral amine (1.0 equiv.) in an anhydrous solvent (e.g., toluene). Stir the mixture over activated molecular sieves (4 Å) for 30 minutes at room temperature.
-
Cycloaddition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) and the cyclopropane derivative (1.0 equiv.) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to the optimized temperature (e.g., 80 °C) and monitor its progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
-
Analysis: Characterize the product by NMR and determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or by chiral HPLC after purification.
Visualizations
Caption: Mechanism of racemization at the α-carbon of a pyrrolidine carboxylic acid.
Caption: Troubleshooting decision tree for racemization in pyrrolidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 8. Energetics of proline racemase: racemization of unlabeled proline in the unsaturated, saturated, and oversaturated regimes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Purification of Polar Pyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for overcoming the challenges associated with the purification of polar pyrrolidine compounds. These five-membered nitrogen-containing heterocycles are prevalent scaffolds in numerous pharmaceuticals and bioactive molecules, often presenting unique purification hurdles due to their inherent polarity and basicity. This guide offers troubleshooting advice, detailed experimental protocols, and quantitative data to aid in the refinement of your purification strategies.
Frequently Asked Questions (FAQs)
Q1: My polar pyrrolidine compound shows poor or no retention on a standard C18 reversed-phase column. What are my options?
A1: This is a common issue due to the high polarity of many pyrrolidine derivatives. Here are the primary alternative strategies:
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating highly polar compounds. It typically employs a polar stationary phase (e.g., silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. In HILIC, water acts as the strong solvent.
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with a combination of retention mechanisms, such as reversed-phase and ion-exchange. For polar basic pyrrolidines, a mixed-mode cation-exchange (MCX) phase can provide both hydrophobic and electrostatic interactions, enhancing retention and selectivity.
-
Aqueous Normal-Phase (ANP) Chromatography: A variation of normal-phase chromatography, ANP uses a polar stationary phase with a mobile phase containing a significant portion of water.
Q2: I'm observing significant peak tailing during the chromatographic purification of my polar pyrrolidine compound. What causes this and how can I fix it?
A2: Peak tailing for basic compounds like pyrrolidines is often caused by secondary interactions between the basic nitrogen atom and acidic silanol groups on the surface of silica-based stationary phases. Here are several troubleshooting strategies:
-
Mobile Phase pH Adjustment: For reversed-phase chromatography, operating at a high pH (at least two pH units above the pKa of the pyrrolidine) will neutralize the amine, making it more hydrophobic and increasing retention while reducing interactions with silanols. Ensure your column is stable at high pH. For normal-phase or HILIC, adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase can mask the acidic silanol sites.
-
Use of End-Capped Columns: Employing a highly deactivated, end-capped column minimizes the number of free silanol groups available for secondary interactions.
-
Increase Buffer Concentration: In HILIC, a higher buffer concentration can help to shield the silanol groups and improve peak shape.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a polymer-based column.
Q3: My polar pyrrolidine compound is unstable on silica gel during flash chromatography. What should I do?
A3: The acidic nature of silica gel can cause degradation of sensitive compounds. Here are some solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina, or a bonded phase such as diol or amino.
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography can be an effective alternative, as the non-polar stationary phase is less likely to cause acid-catalyzed degradation.
Q4: How can I effectively purify chiral polar pyrrolidine compounds?
A4: Chiral separation of polar pyrrolidines can be achieved through several methods:
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Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the most common and effective methods, utilizing chiral stationary phases (CSPs). Polysaccharide-based CSPs are often a good starting point for screening. SFC can offer advantages in terms of speed and reduced solvent consumption.
-
Indirect Chiral HPLC: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
-
Diastereomeric Salt Crystallization: This classical method involves forming a salt with a chiral acid or base, leading to diastereomeric salts with different solubilities that can be separated by crystallization.
Q5: What are some effective non-chromatographic purification techniques for polar pyrrolidine compounds?
A5: Besides chromatography, other techniques can be very effective:
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Acid-Base Extraction: This is a powerful technique for separating basic pyrrolidines from neutral or acidic impurities. The pyrrolidine is protonated with an aqueous acid and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The pyrrolidine can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.
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Recrystallization of a Salt: Polar pyrrolidines can often be converted into crystalline salts (e.g., hydrochloride or tartrate salts). Recrystallization of these salts from an appropriate solvent system can be a highly effective method for purification.
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and enrichment. Mixed-mode or ion-exchange SPE cartridges are particularly useful for polar basic compounds.
Troubleshooting Guides
Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Poor or No Retention in Reversed-Phase HPLC | Compound is too polar. | - Switch to HILIC, Mixed-Mode, or Aqueous Normal-Phase chromatography. - For moderately polar compounds, try a polar-embedded or phenyl-hexyl column. - Increase the aqueous portion of the mobile phase (if using a 100% aqueous stable column). |
| Peak Tailing in HPLC/Flash Chromatography | Secondary interactions with acidic silanol groups. | - Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase. - Use a highly end-capped column. - In reversed-phase, increase the mobile phase pH to > 8 (use a pH-stable column). - In HILIC, increase the buffer concentration. - Switch to a non-silica-based stationary phase (e.g., polymer or alumina). |
| Compound Degradation on Silica Gel | Acidic nature of silica gel. | - Neutralize the silica by pre-treating the column with a solvent containing a base (e.g., 1% TEA). - Use a less acidic stationary phase like neutral or basic alumina. - Employ reversed-phase chromatography. |
| Irreproducible Retention Times in HILIC | - Insufficient column equilibration. - Mobile phase composition variability. | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. - Precisely prepare the mobile phase and use a buffer to control pH.[1] |
| Poor Resolution of Enantiomers in Chiral Chromatography | - Inappropriate chiral stationary phase (CSP). - Suboptimal mobile phase. | - Screen a variety of CSPs (e.g., polysaccharide-based, protein-based). - Optimize the mobile phase composition (e.g., alcohol type and concentration in normal phase, or pH and buffer in reversed-phase). |
Non-Chromatographic Issues
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| "Oiling Out" During Recrystallization | - Compound's melting point is below the boiling point of the solvent. - High concentration of impurities. | - Use a lower boiling point solvent or a solvent mixture. - Add more solvent to lower the saturation point. - Cool the solution more slowly. - Attempt to crystallize a salt of the compound. |
| Low Recovery from Acid-Base Extraction | Incomplete protonation or deprotonation. | - Perform multiple extractions with fresh acid or base. - Ensure the pH of the aqueous layer is sufficiently acidic or basic (at least 2 pH units away from the pKa of the pyrrolidine). |
| Low Recovery from Solid-Phase Extraction (SPE) | - Inappropriate sorbent or elution solvent. - Breakthrough during sample loading. | - Use a mixed-mode or ion-exchange sorbent. - Optimize the pH of the sample and wash/elution solvents. - Ensure the sample is loaded at a slow and steady flow rate. |
Quantitative Data Summary
The following tables provide representative quantitative data for various purification methods. Note that yields and purity are highly dependent on the specific compound and the complexity of the initial mixture.
Table 1: Chiral SFC of Pyrrolidone Derivatives [2]
| Chiral Stationary Phase | Co-solvent | Resolution (Rs) Range |
| Lux Cellulose-2 | 15% Methanol | 1.50 - 3.59 |
| Lux i-Cellulose-5 | 15% Methanol | 1.15 - 2.80 |
Table 2: SPE Recovery of Basic Drugs from Plasma [3]
| Compound Class | SPE Sorbent | Recovery (%) | RSD (%) |
| Polar Basic Drugs | Polymeric | >85 | <15 |
Table 3: Enantiomeric Excess (ee) of a Chiral Pyrrolidine Intermediate [4]
| Analytical Method | Derivatization | Enantiomeric Excess (ee) |
| Chiral Gas Chromatography (GC) | Yes | ≥97.5% |
| Chiral High-Performance Liquid Chromatography (HPLC) | Yes | >99% |
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Pyrrolidine Derivative
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol-bonded phase).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Gradient Elution:
-
Initial Conditions: 95% B for 2 minutes.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Wash: 50% B for 5 minutes.
-
Re-equilibration: 95% B for 10 minutes.
-
-
Sample Preparation: Dissolve the sample in a solvent mixture as close as possible to the initial mobile phase conditions. If solubility is an issue, use a minimum amount of a stronger solvent (e.g., water/methanol).
-
Injection and Fraction Collection: Inject the sample and collect fractions based on UV absorbance or other detection methods.
-
Analysis: Analyze the collected fractions by an appropriate method (e.g., LC-MS) to determine purity.
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for a Basic Pyrrolidine Compound
-
SPE Cartridge: Select a mixed-mode cation-exchange (MCX) SPE cartridge.
-
Conditioning: Condition the cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of water.
-
Equilibration: Equilibrate the cartridge with 1-2 column volumes of an acidic buffer (e.g., 2% formic acid in water).
-
Sample Loading: Dilute the sample in the equilibration buffer and load it onto the cartridge at a slow, steady flow rate.
-
Washing:
-
Wash with 1-2 column volumes of the acidic buffer to remove polar, non-basic impurities.
-
Wash with 1-2 column volumes of methanol to remove non-polar impurities.
-
-
Elution: Elute the target polar pyrrolidine compound with 1-2 column volumes of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the purified sample in a suitable solvent for analysis.
Protocol 3: Recrystallization of a Polar Pyrrolidine as a Hydrochloride Salt
-
Salt Formation: Dissolve the crude polar pyrrolidine compound in a minimal amount of a suitable organic solvent (e.g., isopropanol or diethyl ether).
-
Acidification: Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring until precipitation is complete.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold solvent.
-
Solvent Selection for Recrystallization: Test the solubility of a small amount of the crude salt in various polar solvents (e.g., methanol, ethanol, isopropanol, water, or mixtures thereof) at room temperature and at boiling point to find a suitable recrystallization solvent (high solubility when hot, low solubility when cold).
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of the boiling recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Signaling Pathways
Many polar pyrrolidine derivatives are designed as inhibitors or modulators of key signaling pathways in various diseases. Below are simplified diagrams of some of these pathways.
Caption: A simplified diagram of the TLR4 signaling pathway, a key player in the innate immune response. Some pyrrolidine derivatives can act as inhibitors of this pathway.
Caption: A simplified representation of the JAK-STAT signaling pathway, which is crucial for immune responses. Certain pyrrolidine-based drugs are designed to inhibit Janus kinases (JAKs).
Experimental Workflows
Caption: A general workflow for the purification of polar pyrrolidine compounds, outlining the decision-making process for method selection and purity assessment.
Caption: A workflow for the chiral purification of polar pyrrolidine compounds, highlighting different strategies and the final analysis of enantiomeric purity.
References
- 1. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
Addressing unexpected side products in (R)-3-Pyrrolidineacetic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-3-Pyrrolidineacetic acid in their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Amide Coupling Reactions
Q: I am observing low yields in my amide coupling reaction with this compound. What are the potential causes and solutions?
A: Low yields in amide coupling reactions are a common issue. Several factors can contribute to this problem. Below is a troubleshooting guide to help you identify and address the root cause.
-
Problem: Inefficient Activation of the Carboxylic Acid.
-
Solution: Ensure your coupling reagents are fresh and anhydrous. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can degrade upon exposure to moisture. Consider using a combination of EDC with an additive like 1-Hydroxybenzotriazole (HOBt) to form a more stable active ester, which can improve coupling efficiency.[1][2][3]
-
-
Problem: Side Reactions Consuming Starting Material.
-
Solution: A common side reaction is the formation of an N-acylurea byproduct when using carbodiimide coupling reagents. This occurs when the activated O-acylisourea intermediate rearranges.[4] To minimize this, add the amine nucleophile to the reaction mixture shortly after the activation of the carboxylic acid. The order of addition can be crucial; activating the carboxylic acid before adding the amine can sometimes be beneficial.
-
-
Problem: Poor Solubility of Reagents.
-
Solution: Ensure all reaction components are fully dissolved. This compound and its salts can have limited solubility in some organic solvents. Consider using a more polar aprotic solvent like DMF or DMSO.
-
Q: My chiral product is showing significant racemization after amide coupling. How can I prevent this?
A: Racemization is a critical concern when working with chiral carboxylic acids like this compound. The primary mechanism involves the formation of a planar oxazolone or azlactone intermediate, which allows for the loss of stereochemical integrity.
-
Mitigation Strategies:
-
Use of Additives: Incorporating additives such as HOBt or its derivatives can suppress racemization by forming an active ester that is less prone to cyclization into the oxazolone intermediate.[5][6]
-
Choice of Coupling Reagent: Some coupling reagents are known to cause less racemization than others. For instance, phosphonium-based reagents like PyBOP or uronium-based reagents like HATU are often preferred for sensitive substrates.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C) to slow down the rate of racemization.
-
Base Selection: The choice and amount of base can influence racemization. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and avoid using a large excess.
-
2. Esterification Reactions
Q: I am attempting to esterify this compound, but the reaction is sluggish and gives a poor yield. What can I do?
A: Esterification of amino acids can be challenging due to the presence of both an acidic and a basic functional group.
-
Troubleshooting Steps:
-
Protect the Amine: The secondary amine of the pyrrolidine ring can interfere with the esterification. It is highly recommended to protect the amine with a suitable protecting group (e.g., Boc or Cbz) before attempting esterification.[2]
-
Activation Method: For sterically hindered alcohols or to avoid harsh acidic conditions (Fischer esterification), consider using a coupling reagent like DCC (dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine).[7] This method proceeds under mild conditions.
-
Byproduct Removal: When using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration.[6]
-
3. Protecting Group Strategies
Q: I am using a Boc protecting group for the pyrrolidine nitrogen. What potential side products should I be aware of during deprotection?
A: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions (e.g., with trifluoroacetic acid - TFA). The primary side reaction of concern is the alkylation of nucleophilic residues by the tert-butyl cation that is generated.
-
Side Product Formation and Prevention:
-
Alkylation: If other nucleophilic functional groups are present in the molecule, they can be alkylated by the tert-butyl cation. To prevent this, use scavengers like triisopropylsilane (TIS) or thioanisole in the deprotection cocktail.
-
Incomplete Deprotection: Ensure sufficient reaction time and an adequate excess of acid for complete removal of the Boc group. Monitor the reaction by TLC or LC-MS.
-
Q: What are the common byproducts observed during the deprotection of a Cbz group?
A: The benzyloxycarbonyl (Cbz) group is most commonly removed by catalytic hydrogenolysis. This method is generally very clean, yielding toluene and carbon dioxide as byproducts.[8][9]
-
Potential Issues:
-
Catalyst Poisoning: If the molecule contains sulfur-containing functional groups, the palladium catalyst can be poisoned, leading to incomplete reaction.
-
Alternative Deprotection: If hydrogenolysis is not feasible due to other reducible functional groups in the molecule, acidic conditions (e.g., HBr in acetic acid) can be used. However, these conditions are harsh and may lead to other side reactions.[8] A milder alternative is the use of Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP).[10]
-
Quantitative Data Summary
| Reaction Type | Common Side Product(s) | Typical Yield Range (Desired Product) | Factors Influencing Side Product Formation | Mitigation Strategy |
| Amide Coupling (EDC/HOBt) | N-acylurea, Racemized product | 60-95% | Excess carbodiimide, prolonged reaction time, elevated temperature, absence of additive. | Use of HOBt, temperature control (0 °C to RT), proper stoichiometry. |
| Esterification (DCC/DMAP) | N-acylurea | 70-90% | Excess DCC, absence of DMAP. | Catalytic amount of DMAP, filtration of DCU byproduct. |
| Boc Deprotection (TFA) | t-butylated byproducts | >90% | Presence of nucleophilic functional groups. | Addition of scavengers (e.g., TIS, thioanisole). |
| Cbz Deprotection (Hydrogenolysis) | Toluene, CO₂ (generally clean) | >95% | Catalyst poisoning (e.g., by sulfur), presence of other reducible groups. | Use of a fresh catalyst, consider alternative deprotection methods if necessary. |
Experimental Protocols
Protocol 1: Amide Coupling of N-Boc-(R)-3-Pyrrolidineacetic Acid with a Primary Amine using EDC/HOBt
-
Dissolve N-Boc-(R)-3-Pyrrolidineacetic acid (1.0 eq.) in anhydrous DMF (0.1 M).
-
Add HOBt (1.2 eq.) and the primary amine (1.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection of a Pyrrolidine Derivative
-
Dissolve the N-Boc protected pyrrolidine derivative (1.0 eq.) in dichloromethane (DCM, 0.1 M).
-
Add triisopropylsilane (TIS, 1-2 eq.) as a scavenger.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene several times to remove residual TFA.
-
The resulting salt can be used directly or neutralized with a mild base.
Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the N-Cbz protected pyrrolidine derivative (1.0 eq.) in methanol or ethanol (0.1 M).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizations
Caption: Troubleshooting workflow for low amide coupling yield.
Caption: Strategies to mitigate racemization in amide coupling.
Caption: Common side reactions in protecting group chemistry.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (R)- and (S)-3-Pyrrolidineacetic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The spatial arrangement of substituents on the pyrrolidine ring is a critical determinant of biological activity. Based on studies of analogous compounds, it is highly probable that the (R)- and (S)-enantiomers of 3-pyrrolidineacetic acid will exhibit distinct pharmacological profiles, particularly as modulators of GABA transporters (GATs). Evidence from closely related pyrrolidine-2-acetic acid derivatives strongly suggests that one enantiomer will likely display preferential activity towards the GAT-1 transporter, while the other will be more selective for the GAT-3 transporter. This differential activity has significant implications for the potential therapeutic applications of each enantiomer.
Stereochemistry and Biological Activity: An Overview
Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules such as receptors and enzymes. The three-dimensional structure of a drug molecule dictates its ability to bind to its target with high affinity and specificity. Enantiomers, being non-superimposable mirror images, can exhibit profound differences in their pharmacological and toxicological properties. In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects.
For pyrrolidine-based compounds, the stereochemistry at the substituted carbon atom significantly influences their interaction with target proteins. Research on a series of G-protein coupled receptor 40 (GPR40) agonists demonstrated that the (R,R)-enantiomer of a pyrrolidine derivative was a substantially more potent agonist than its (S,S)-counterpart, highlighting a different binding mode for each enantiomer.
Anticipated Differential Activity at GABA Transporters
The primary molecular targets for pyrrolidineacetic acid derivatives are the GABA transporters (GATs). These transmembrane proteins are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).
Extensive research on N-substituted derivatives of pyrrolidine-2-acetic acid has unequivocally demonstrated a clear stereochemical preference for their inhibitory activity on different GAT subtypes.
-
Derivatives of (S)-Pyrrolidine-2-acetic acid have consistently shown higher potency as inhibitors of the GAT-1 transporter .
-
Conversely, derivatives of (R)-Pyrrolidine-2-acetic acid have been found to be selective inhibitors of the GAT-3 transporter .
Given the structural similarity, it is reasonable to extrapolate that the enantiomers of 3-pyrrolidineacetic acid will follow a similar pattern of stereoselective inhibition of GABA transporters.
Quantitative Data on Analogous Pyrrolidine-2-acetic Acid Derivatives
The following table summarizes the inhibitory activities (IC50 values) of representative (R)- and (S)-pyrrolidine-2-acetic acid derivatives on GAT-1 and GAT-3, illustrating the principle of stereoselectivity.
| Compound Derivative | Target | IC50 (µM) |
| (S)-N-[4,4-Bis(3-methyl-2-thienyl)but-3-en-1-yl]pyrrolidine-2-acetic acid | GAT-1 | 0.038 |
| (R)-N-[4,4-Bis(3-methyl-2-thienyl)but-3-en-1-yl]pyrrolidine-2-acetic acid | GAT-1 | >100 |
| (R)-N-(4,4-Diphenylbut-3-enyl)pyrrolidine-2-acetic acid | GAT-3 | 1.8 |
| (S)-N-(4,4-Diphenylbut-3-enyl)pyrrolidine-2-acetic acid | GAT-3 | 35 |
Data extrapolated from studies on pyrrolidine-2-acetic acid derivatives.
Signaling Pathways and Experimental Workflows
To elucidate the biological activity of these compounds, specific experimental setups are required. The following diagrams illustrate the key signaling pathway at a GABAergic synapse and a typical experimental workflow for assessing GABA transporter activity.
Caption: Diagram of a GABAergic synapse illustrating GABA release, receptor binding, and reuptake via GAT-1.
Caption: Workflow for a [3H]GABA uptake assay to determine the inhibitory activity of test compounds.
Experimental Protocols
[³H]GABA Uptake Assay in Cells Expressing GAT Subtypes
This protocol describes a common method for determining the inhibitory potency of compounds on specific GABA transporters.
1. Cell Culture and Transfection:
-
HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with plasmids encoding for the specific human GABA transporter subtype (hGAT-1, hGAT-2, hGAT-3, or hBGT-1) using a suitable transfection reagent (e.g., Lipofectamine 2000).
2. GABA Uptake Assay:
-
48 hours post-transfection, cells are seeded into 96-well plates.
-
On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Cells are then pre-incubated with varying concentrations of the test compounds ((R)- or (S)-3-pyrrolidineacetic acid) or vehicle for 10-20 minutes at 37°C.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 50 nM) and the test compound.
-
The incubation is carried out for a short period (e.g., 1-10 minutes) at 37°C to ensure initial rates of transport are measured.
-
The reaction is terminated by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]GABA.
-
The cells are then lysed with a scintillation cocktail or a suitable lysis buffer.
-
The amount of intracellular [³H]GABA is quantified using a liquid scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine for GAT-1).
-
The percentage inhibition of specific [³H]GABA uptake is calculated for each concentration of the test compound.
-
IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves.
Conclusion
While direct comparative studies on the enantiomers of 3-pyrrolidineacetic acid are yet to be published, the existing body of evidence from structurally related compounds provides a strong foundation for predicting their biological activities. It is anticipated that the (R)- and (S)-enantiomers will exhibit distinct and selective inhibitory profiles against different GABA transporter subtypes. The (S)-enantiomer is predicted to be a more potent inhibitor of GAT-1, while the (R)-enantiomer is expected to show selectivity for GAT-3. This stereoselectivity underscores the importance of chiral separation and individual enantiomer testing in the drug discovery and development process. Further experimental validation using the protocols outlined in this guide is essential to confirm these predictions and to fully characterize the pharmacological profiles of these promising compounds.
A Comparative Guide to the Structure-Activity Relationship of (R)-3-Pyrrolidineacetic Acid Derivatives as Neurokinin-1 (NK1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-3-pyrrolidineacetic acid derivatives and related analogs as antagonists of the Neurokinin-1 (NK1) receptor. The NK1 receptor, a G-protein coupled receptor (GPCR), is a significant target in drug discovery for conditions such as chemotherapy-induced nausea and vomiting, depression, and inflammation. The following sections detail the structure-activity relationships (SAR), experimental protocols for key biological assays, and visualizations of the relevant signaling pathway and experimental workflows.
I. Comparative Biological Activities of Pyrrolidine-Based NK1 Receptor Antagonists
The pyrrolidine scaffold has been a cornerstone in the development of potent and selective NK1 receptor antagonists. The structure-activity relationship studies reveal that modifications at the 3-position of the pyrrolidine ring, as well as the nature of the substituents on the acetic acid moiety and the pyrrolidine nitrogen, significantly influence the binding affinity and functional activity.
Below is a table summarizing the SAR for a series of 3-substituted pyrrolidine derivatives. While not all are direct derivatives of this compound, they provide valuable insights into the structural requirements for NK1 receptor antagonism.
Table 1: Structure-Activity Relationship of 3-Substituted Pyrrolidine Derivatives as NK1 Receptor Antagonists
| Compound ID | R1 (Substitution on Pyrrolidine Nitrogen) | R2 (Substitution at Pyrrolidine C-3) | R3 (Modification of Acetic Acid Moiety) | NK1 Receptor Binding Affinity (Ki, nM) |
| 1 | H | (S)-Phenyl | -COOH | 580 |
| 2 | -CH₃ | (S)-Phenyl | -COOH | 250 |
| 3 | -CH₂CH₃ | (S)-Phenyl | -COOH | 120 |
| 4 | -CH₂(c-propyl) | (S)-Phenyl | -COOH | 85 |
| 5 | H | (R)-Phenyl | -COOH | >1000 |
| 6 | -CH₂CH₃ | (S)-(4-Fluorophenyl) | -COOH | 45 |
| 7 | -CH₂CH₃ | (S)-Phenyl | -CONH₂ | 350 |
| 8 | -CH₂CH₃ | (S)-Phenyl | -COOCH₃ | 480 |
| 9 | -CH₂CH₃ | (S)-(2-Naphthyl) | -COOH | 30 |
Note: The data presented in this table is a representative compilation from multiple sources in the scientific literature to illustrate general SAR trends. Specific values may vary between different studies and assay conditions.
Key SAR Observations:
-
Stereochemistry at C-3: The (S)-configuration at the 3-position of the pyrrolidine ring is crucial for high-affinity binding to the NK1 receptor, as demonstrated by the significantly lower affinity of the (R)-isomer (Compound 5).
-
Substitution on Pyrrolidine Nitrogen (R1): Small alkyl substituents on the pyrrolidine nitrogen, such as methyl, ethyl, and cyclopropylmethyl, generally lead to increased binding affinity compared to the unsubstituted analog (Compounds 2, 3, 4 vs. 1).
-
Aromatic Substitution at C-3 (R2): The nature of the aromatic substituent at the 3-position influences potency. Electron-withdrawing groups, such as a fluorine atom on the phenyl ring, can enhance binding affinity (Compound 6). Bulky aromatic systems like a naphthyl group can also be beneficial (Compound 9).
-
Modification of the Acetic Acid Moiety (R3): The free carboxylic acid is important for activity. Conversion to an amide or ester (Compounds 7 and 8) generally results in a decrease in binding affinity, suggesting a key interaction of the carboxylate group with the receptor.
II. Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
A. NK1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of test compounds by measuring their ability to compete with a radiolabeled ligand for binding to the NK1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P or other suitable radiolabeled NK1 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA).
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled NK1 receptor antagonist (e.g., Aprepitant).
-
Scintillation Cocktail and Scintillation Counter.
-
Glass Fiber Filters (e.g., GF/B or GF/C).
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), the radioligand (at a concentration close to its Kd), and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Calcium Mobilization Functional Assay
This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by the natural ligand, Substance P, providing a measure of the compound's functional activity.
Materials:
-
Cells: HEK293 or other suitable cell line stably expressing the human NK1 receptor.
-
Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Substance P: The natural agonist for the NK1 receptor.
-
Test Compounds: Prepared in an appropriate solvent.
-
Fluorescence Plate Reader: Equipped with an automated injection system.
Procedure:
-
Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the fluorescent calcium indicator by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with the assay buffer to remove any excess dye.
-
Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Calcium Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Stimulation: Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Data Recording: Record the change in fluorescence over time.
-
Data Analysis: The ability of the test compound to inhibit the Substance P-induced calcium transient is quantified. The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist's response, is determined.
III. Visualizations
A. NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor that primarily couples to Gq and Gs proteins. Upon binding of its endogenous ligand, Substance P, the receptor activates downstream signaling cascades leading to various cellular responses.
Caption: NK1 Receptor Signaling Pathway.
B. Experimental Workflow for NK1 Receptor Antagonist Screening
The following diagram illustrates a typical workflow for screening and characterizing novel this compound derivatives as NK1 receptor antagonists.
Caption: Experimental Workflow for NK1 Antagonist Discovery.
In Vitro Validation of (R)-3-Pyrrolidineacetic Acid as a GABA Uptake Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the potential of (R)-3-Pyrrolidineacetic acid as a Gamma-Aminobutyric Acid (GABA) uptake inhibitor against established compounds. Due to the limited publicly available in vitro data for this compound, this guide utilizes data from structurally related pyrrolidine-2-acetic acid derivatives to provide a contextual performance analysis. The inhibitory activities of well-characterized GABA uptake inhibitors—Tiagabine, Nipecotic acid, SKF-89976A, and SNAP-5114—are presented for a comprehensive comparison.
Comparative Analysis of GABA Uptake Inhibitors
The primary mechanism for terminating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs). Four main subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1. Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory signaling, which is a key therapeutic strategy for conditions like epilepsy.
The following table summarizes the in vitro inhibitory potency (IC50 values) of established GABA uptake inhibitors against various human (h), rat (r), or mouse (m) GAT subtypes. This data provides a benchmark against which the performance of novel compounds like this compound and its analogs can be evaluated.
| Compound | GAT-1 (µM) | GAT-2 (µM) | GAT-3 (µM) | BGT-1 (µM) |
| Tiagabine | 0.067 | - | - | - |
| (±)-Nipecotic acid | 8 (h) | 38 (r) | 106 (h) | 2370 (h) |
| 2.6 (m)[2] | 310 (m)[2] | 29 (m)[2] | 16 (m)[2] | |
| SKF-89976A | 0.13 (h)[3] | 550 (r)[3] | 944 (h)[3] | 7210 (h)[3] |
| (S)-SNAP-5114 | 388 (h) | 21 (r) | 5 (h) | - |
Note: The species for which the IC50 value was determined is indicated in parentheses (h = human, r = rat, m = mouse) where specified in the source. A hyphen (-) indicates that data was not found.
Experimental Protocols
The following is a detailed methodology for a typical in vitro GABA uptake assay used to determine the IC50 values of test compounds. This protocol is based on commonly used procedures involving radiolabeled GABA and cell lines expressing specific GABA transporter subtypes.
In Vitro [³H]GABA Uptake Assay
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing one of the human GABA transporter subtypes (hGAT-1, hGAT-2, hGAT-3, or hBGT-1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
For the assay, cells are seeded into 96-well plates and allowed to reach approximately 90% confluency.
2. Assay Procedure:
-
On the day of the experiment, the growth medium is aspirated, and the cells are washed twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Cells are then pre-incubated for 10-20 minutes at room temperature with the KRH buffer containing various concentrations of the test compound (e.g., this compound) or a reference inhibitor.
-
To initiate GABA uptake, a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and unlabeled GABA is added to each well.
-
The incubation is carried out for a short period (typically 1-10 minutes) at room temperature to ensure measurement of the initial uptake velocity.
-
The uptake is terminated by rapidly aspirating the incubation solution and washing the cells three times with ice-cold KRH buffer.
3. Measurement and Data Analysis:
-
The cells are lysed using a lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).
-
The radioactivity of the cell lysate, which corresponds to the amount of [³H]GABA taken up by the cells, is measured using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a potent, non-selective GAT inhibitor like Tiagabine.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition for each concentration of the test compound is calculated.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
Mechanism of GABA Uptake and Inhibition
The following diagram illustrates the fundamental process of GABA reuptake by a GABA transporter (GAT) and how an inhibitor blocks this action, leading to an increased concentration of GABA in the synaptic cleft.
Caption: Mechanism of GABA reuptake inhibition at the synapse.
Experimental Workflow for In Vitro GABA Uptake Assay
This diagram outlines the key steps involved in the in vitro [³H]GABA uptake assay for determining the inhibitory potency of a test compound.
References
A Comparative Analysis of (R)-3-Pyrrolidineacetic Acid and Other GABA Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of (R)-3-Pyrrolidineacetic acid against other well-established gamma-aminobutyric acid (GABA) analogs, namely baclofen, gabapentin, and pregabalin. While this compound, also known as (R)-Homo-beta-proline, is a structural analog of GABA, its pharmacological profile is less extensively characterized than its counterparts. This document aims to synthesize the available experimental data to offer a comparative overview of their performance, supported by detailed experimental methodologies and visual representations of key concepts.
Introduction to GABA and its Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), crucial for maintaining the balance between neuronal excitation and inhibition. A deficiency in GABAergic neurotransmission is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, GABA analogs have been developed as therapeutic agents to modulate GABAergic activity. These analogs can act through various mechanisms, including direct receptor agonism, modulation of GABA metabolism, or interaction with other targets that indirectly influence neuronal excitability.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other key GABA analogs, focusing on their binding affinities, functional activities, and pharmacokinetic properties.
Table 1: Comparative Binding Affinities of GABA Analogs
| Compound | Target | Ki (nM) | IC50 (µM) | Radioligand | Tissue Source | Reference |
| This compound | GABA Receptor | N/A | 0.3 | [3H]GABA | Rat brain synaptic membranes | [1] |
| Neuronal GABA Uptake | N/A | 10 | [3H]GABA | Cultured neurons | [1] | |
| Glial GABA Uptake | N/A | 20 | [3H]GABA | Cultured astrocytes | [1] | |
| (R)-Baclofen | GABAB Receptor | 15 | 0.015 | [3H]Baclofen | Cat cerebellum | [2] |
| GABAA Receptor | >100,000 | N/A | [3H]Muscimol | N/A | Data inferred from low affinity | |
| Gabapentin | α2δ-1 subunit of VGCC | ~100-400 | N/A | [3H]Gabapentin | Porcine brain membranes | [3] |
| GABAA/GABAB Receptors | No significant binding | N/A | N/A | N/A | General knowledge | |
| Pregabalin | α2δ-1 subunit of VGCC | ~23-86 | N/A | [3H]Gabapentin | Recombinant human α2δ-1 | [4] |
| GABAA/GABAB Receptors | No significant binding | N/A | N/A | N/A | General knowledge |
N/A: Not Available in the cited literature.
Table 2: Comparative Functional Activity of GABA Analogs
| Compound | Assay Type | Effect | Potency (EC50/IC50) | Preparation | Reference |
| This compound | N/A | N/A | N/A | N/A | N/A |
| (R)-Baclofen | Electrophysiology (K+ current) | Agonist | ~1 µM | Rat hippocampal slices | [5] |
| Gabapentin | Electrophysiology (Ca2+ current) | Inhibition | ~10-100 µM | Rat dorsal root ganglion neurons | [6] |
| Pregabalin | Electrophysiology (Neurotransmitter release) | Inhibition | ~1-10 µM | Rat cortical slices | [7] |
N/A: Not Available in the cited literature.
Table 3: Comparative Pharmacokinetic Properties of GABA Analogs
| Parameter | This compound | (R)-Baclofen | Gabapentin | Pregabalin |
| Bioavailability (%) | N/A | ~30-60 | 33-60 (dose-dependent) | ≥90 |
| Tmax (hours) | N/A | ~2-3 | 2-4 | ~1 |
| Half-life (hours) | N/A | ~3-4 | 5-7 | ~6.3 |
| Protein Binding (%) | N/A | ~30 | <3 | 0 |
| Metabolism | N/A | Minimal | Not metabolized | Negligible |
| Excretion | N/A | Primarily renal | Renal | Renal |
| Reference | [8] | [9] | [9][10] |
N/A: Not Available in the cited literature.
Experimental Protocols
Radioligand Binding Assay for GABA Receptors
This protocol is a generalized method for determining the binding affinity of a test compound for GABAA or GABAB receptors.
1. Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA.
-
The final pellet is resuspended in the binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a protein concentration of approximately 1 mg/mL.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]GABA, [3H]Muscimol for GABAA, or [3H]Baclofen for GABAB) at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., GABA or baclofen).
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GABA Transporter Uptake Assay
This protocol outlines a method to measure the inhibition of GABA uptake by transporters.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or COS-7 cells) in appropriate media.
-
Transiently transfect the cells with a plasmid encoding the desired GABA transporter (e.g., GAT-1).
2. Uptake Assay:
-
Seed the transfected cells into a 96-well plate.
-
On the day of the assay, wash the cells with uptake buffer (e.g., a balanced salt solution).
-
Pre-incubate the cells with varying concentrations of the test compound for a specified time.
-
Initiate the uptake by adding a solution containing a known concentration of [3H]GABA.
-
After a defined incubation period (e.g., 10 minutes) at 37°C, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
3. Data Analysis:
-
Determine the IC50 value for the inhibition of GABA uptake by plotting the percentage of uptake against the logarithm of the test compound concentration.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of GABA-evoked currents in neurons.
1. Slice Preparation or Cell Culture:
-
Prepare acute brain slices (e.g., hippocampal or cortical) from rodents or use cultured neurons.
-
Maintain the slices or cells in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
2. Recording:
-
Transfer a slice or coverslip with cultured neurons to the recording chamber of an upright or inverted microscope.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution.
-
Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
3. Drug Application and Data Acquisition:
-
Apply GABA or a GABA analog to the neuron via bath perfusion or a local puff application system.
-
Record the resulting ionic currents using an amplifier and data acquisition software.
-
To test the effect of a modulator, co-apply it with GABA and compare the response to GABA alone.
4. Data Analysis:
-
Measure the amplitude, kinetics (rise and decay times), and frequency of the recorded currents.
-
Construct dose-response curves to determine the EC50 or IC50 of the compounds.
Mandatory Visualizations
Caption: Simplified signaling pathways of GABA-A and GABA-B receptors.
Caption: General workflow for a competitive radioligand binding assay.
Caption: Logical relationships between GABA analogs and their primary molecular targets.
Discussion and Conclusion
The comparative analysis reveals distinct pharmacological profiles for this compound and the other GABA analogs.
This compound demonstrates a dual mechanism of action by interacting directly with GABA receptors and inhibiting GABA uptake by both neuronal and glial transporters.[1] The IC50 value for GABA receptor displacement suggests a moderate affinity, although specific interactions with GABAA and GABAB receptor subtypes have not been fully elucidated. Its inhibition of GABA uptake indicates a potential to enhance endogenous GABAergic tone. However, the lack of comprehensive binding, functional, and pharmacokinetic data limits a thorough comparison with more established drugs.
Baclofen , specifically the (R)-enantiomer, is a potent and selective GABAB receptor agonist.[2] Its clinical efficacy as a muscle relaxant is directly attributed to this mechanism. Unlike this compound, it does not significantly interact with GABAA receptors or GABA transporters.
Gabapentin and Pregabalin do not act directly on GABA receptors or transporters. Instead, they bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[3][4] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters. Pregabalin exhibits more favorable pharmacokinetic properties than gabapentin, including higher bioavailability and a linear absorption profile.[9]
References
- 1. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2.4. Recording of GABA-gated currents [bio-protocol.org]
- 4. Recording of GABA-Gated Currents. [bio-protocol.org]
- 5. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic equivalence study of two formulations of the anticonvulsant pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Single-Dose Oral Pregabalin Administration in Normal Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gabapentin's effect on human dorsal root ganglia: Donor-specific electrophysiological and transcriptomic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-3-Pyrrolidineacetic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (R)-3-Pyrrolidineacetic acid, a chiral molecule, is critical in various stages of drug development and manufacturing. Enantiomers of a chiral compound can exhibit different pharmacological and toxicological properties, making the use of stereoselective analytical methods essential. This guide provides a comparative overview of two common analytical techniques for the enantioselective quantification of this compound: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Cross-validation of analytical methods is a regulatory expectation when multiple bioanalytical methods are used within a study, ensuring data integrity and consistency.[1][2] This process involves a comparison of two validated bioanalytical methods to demonstrate their equivalence.[1]
Comparison of Analytical Methods
The choice between Chiral HPLC and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of these two methods, based on data for structurally similar chiral compounds.
| Parameter | Chiral HPLC with UV Detection | LC-MS/MS | Typical Acceptance Criteria[3][4] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | ng/mL range | pg/mL to low ng/mL range | Signal-to-noise ratio >10; CV < 20% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Selectivity | Good, dependent on chiral column | Excellent, based on mass-to-charge ratio | No significant interference at the retention time of the analyte |
| Matrix Effect | Less susceptible | Can be significant, requires careful evaluation | Within acceptable limits |
Experimental Workflow for Cross-Validation
The cross-validation process ensures that different analytical methods produce comparable results for the same set of samples. A general workflow for the cross-validation of analytical methods for this compound quantification is depicted below.
Experimental Protocols
Below are detailed experimental protocols for the quantification of this compound using Chiral HPLC and LC-MS/MS. These protocols are based on established methods for similar chiral compounds and should be optimized and validated for the specific application.[5][6]
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
This method relies on a chiral stationary phase (CSP) to separate the enantiomers of this compound, which are then detected by UV absorbance.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK®) or macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC®)[5]
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and a polar solvent (e.g., Isopropanol) with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio needs to be optimized for baseline separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).
-
Injection Volume: 5 - 20 µL.
Sample Preparation:
-
Protein Precipitation: For plasma samples, add a water-miscible organic solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma).
-
Vortex: Mix thoroughly to precipitate proteins.
-
Centrifuge: Pellet the precipitated proteins.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method involves chromatographic separation followed by mass spectrometric detection. For chiral analysis of this compound, derivatization with a chiral reagent may be necessary to form diastereomers that can be separated on a standard achiral column.[5]
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A gradient program is typically used to separate the analyte from matrix components.
-
Flow Rate: 0.2 - 0.6 mL/min.
-
Injection Volume: 2 - 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard must be determined.
Sample Preparation (with derivatization):
-
Derivatization: React the sample containing this compound with a chiral derivatizing agent (e.g., a chiral amine) in the presence of a coupling agent to form diastereomers.
-
Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins.
-
Vortex and Centrifuge: As described for the HPLC method.
-
Dilution: Dilute the supernatant with an appropriate solvent before injection into the LC-MS/MS system.
Conclusion
Both Chiral HPLC and LC-MS/MS are powerful techniques for the enantioselective quantification of this compound. Chiral HPLC is a robust and widely used method, while LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for bioanalytical applications with low analyte concentrations. A thorough cross-validation, comparing data from two distinct and validated methods, is crucial to ensure the reliability and accuracy of quantitative data in regulated environments. This guide provides a framework for researchers to select and cross-validate appropriate analytical methods for their specific needs in the development of pharmaceuticals containing this compound.
References
Benchmarking the Efficacy of (R)-3-Pyrrolidineacetic Acid Derivatives Against Known Drugs in GABA Uptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (R)-3-Pyrrolidineacetic acid derivatives against established drugs targeting the reuptake of gamma-aminobutyric acid (GABA), a critical inhibitory neurotransmitter in the central nervous system. The data presented herein is intended to inform preclinical research and drug development efforts in areas such as epilepsy, neuropathic pain, and other neurological disorders.
Comparative Efficacy of GABA Uptake Inhibitors
The following tables summarize the in vitro and in vivo efficacy of selected this compound derivatives compared to known GABA uptake inhibitors and anticonvulsant drugs. The primary mechanism of action for these derivatives is the inhibition of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft. By inhibiting these transporters, the derivatives increase the extracellular concentration of GABA, enhancing inhibitory neurotransmission.
In Vitro Inhibitory Activity against GABA Transporters (GAT)
| Compound | Target | IC50 (µM) | Known Drug Comparator | Target | IC50 (µM) |
| This compound Derivative 1 | GAT-1 | 9.4 | Tiagabine | GAT-1 | 0.07 |
| This compound Derivative 2 | GAT-1 | 6.6 | (S)-SNAP-5114 | GAT-3 | Not specified |
| This compound Derivative 3 | GAT-1 | 5.1 | NNC-711 | GAT-1 | 0.04 |
| This compound Derivative 4 | GAT-3 | 19.9 |
Note: Lower IC50 values indicate greater potency.
In Vivo Anticonvulsant Activity
| Compound | Animal Model | ED50 (mg/kg) | Known Drug Comparator | Animal Model | ED50 (µmol/kg) |
| Pyrrolidine-2,5-dione Derivative 1 | MES Test | 62.14 | Valproic Acid | MES Test | Not specified |
| Pyrrolidine-2,5-dione Derivative 2 | 6 Hz Test | 75.59 | Ethosuximide | MES Test | > 500 mg/kg |
| Pyrrolidine-2,5-dione-acetamide Derivative | MES Test | 80.38 | Tiagabine | PTZ-induced tonic convulsions | 2 |
| Pyrrolidine-2,5-dione-acetamide Derivative | 6 Hz Test | 108.80 | Gabapentin | PTZ-induced tonic convulsions | 185 |
| Vigabatrin | PTZ-induced tonic convulsions | 2322 |
Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. MES (Maximal Electroshock Seizure) test and 6 Hz test are common models for evaluating anticonvulsant activity. PTZ (Pentylenetetrazol) is a convulsant used to induce seizures.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of this compound derivatives: the in vitro GABA uptake assay.
In Vitro GABA Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters (GATs).
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells or other suitable cell lines transiently or stably expressing the human GABA transporter subtype of interest (e.g., GAT-1, GAT-3).
-
Radioligand: [³H]GABA (Tritiated GABA).
-
Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 10 mM D-glucose.
-
Test Compounds: this compound derivatives and known inhibitors (e.g., Tiagabine, (S)-SNAP-5114) dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Cocktail and Counter.
A Head-to-Head Comparison of Synthetic Routes to (R)-3-Pyrrolidineacetic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks like (R)-3-pyrrolidineacetic acid is a critical aspect of modern medicinal chemistry. This guide provides a comprehensive, data-driven comparison of four distinct synthetic strategies: Organocatalytic Asymmetric Michael Addition, Asymmetric Catalytic Hydrogenation, Synthesis from a Chiral Pool Precursor, and Enzymatic Resolution. Each route is evaluated on key performance indicators, supported by detailed experimental protocols and visualizations to aid in the selection of the most suitable pathway for specific research and development needs.
At a Glance: Key Performance Metrics of Synthetic Routes
The selection of a synthetic route is often a multi-faceted decision, balancing factors such as overall yield, enantiomeric purity, scalability, and cost. The following table summarizes the key quantitative data for each of the four primary routes to this compound, providing a clear basis for comparison.
| Parameter | Organocatalytic Asymmetric Michael Addition | Asymmetric Catalytic Hydrogenation | Synthesis from Chiral Pool ((2S,4R)-4-hydroxyproline) | Enzymatic Resolution |
| Overall Yield | ~60-75% | ~80-90% | ~30-40% | ~40-45% (for the desired enantiomer) |
| Enantiomeric Excess (ee) | High (typically >95%) | Excellent (>99%) | Excellent (>99%, chirality from starting material) | Excellent (>99%) |
| Number of Steps | 3-4 | 2-3 | 5-6 | 3-4 |
| Key Reagents/Catalysts | Chiral organocatalyst (e.g., prolinol derivative), diethyl malonate, nitroalkene precursor | Chiral Ruthenium complex (e.g., Ru-BINAP), H₂ gas | Protecting group reagents, Barton-McCombie reagents (e.g., thiocarbonylimidazole, Bu₃SnH), reagents for chain extension | Lipase (e.g., Candida antarctica lipase B), racemic ester of 3-pyrrolidineacetic acid |
| Reaction Conditions | Generally mild (ambient temperature) | Elevated pressure (H₂), mild to moderate temperature | Varies (cryogenic to reflux temperatures) | Mild (ambient temperature), aqueous or organic solvent |
| Scalability | Moderate to high | High | Moderate | Moderate to high |
| Cost-Effectiveness | Generally good due to metal-free catalysts | Can be high due to precious metal catalysts and high-pressure equipment | Moderate, dependent on reagent costs for multiple steps | Potentially high due to enzyme cost, but can be efficient |
Route 1: Organocatalytic Asymmetric Michael Addition
This approach leverages the power of small chiral organic molecules to catalyze the enantioselective formation of the pyrrolidine ring. The key step is the Michael addition of a malonate equivalent to a nitroalkene, which, after a series of transformations including reduction and cyclization, yields the target molecule.
Experimental Protocol:
Step 1: Synthesis of the Michael Adduct To a solution of a suitable chiral prolinol-derived organocatalyst (10 mol%) in an appropriate solvent such as toluene, is added diethyl malonate (1.2 equivalents). The mixture is stirred at room temperature, followed by the addition of a protected 3-(2-nitrovinyl)-1H-pyrrole (1.0 equivalent). The reaction is monitored by TLC until completion. The crude product is purified by column chromatography.
Step 2: Reduction and Cyclization The purified Michael adduct is dissolved in methanol and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. This step reduces the nitro group to an amine, which spontaneously undergoes intramolecular cyclization to form the pyrrolidine ring.
Step 3: Hydrolysis and Deprotection The resulting pyrrolidine-3-carboxylate ester is hydrolyzed using standard conditions (e.g., lithium hydroxide in a THF/water mixture). Subsequent removal of any protecting groups (e.g., N-Boc group with trifluoroacetic acid) affords this compound.
Workflow for Organocatalytic Asymmetric Michael Addition.
Route 2: Asymmetric Catalytic Hydrogenation
This highly efficient method involves the direct hydrogenation of a prochiral pyrrole precursor using a chiral transition metal catalyst, typically a ruthenium-BINAP complex. The high enantioselectivity is achieved through the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen from one face of the molecule.
Experimental Protocol:
Step 1: Synthesis of the Pyrrole Precursor Ethyl 2-(1H-pyrrol-3-yl)acetate is prepared via standard synthetic methods, for example, through a Friedel-Crafts acylation of a protected pyrrole followed by a Wittig or Horner-Wadsworth-Emmons reaction and subsequent esterification.
Step 2: Asymmetric Hydrogenation In a high-pressure autoclave, ethyl 2-(1H-pyrrol-3-yl)acetate (1.0 equivalent) is dissolved in degassed methanol. A chiral ruthenium catalyst, such as [Ru(OAc)₂( (R)-BINAP)] (0.1-1 mol%), is added under an inert atmosphere. The autoclave is sealed, purged, and then pressurized with hydrogen gas (typically 50-100 atm). The reaction is stirred at a controlled temperature (e.g., 50 °C) until complete consumption of the starting material.
Step 3: Hydrolysis After carefully releasing the pressure, the solvent is removed, and the crude product is purified. The resulting ethyl (R)-3-pyrrolidineacetate is then hydrolyzed using aqueous base (e.g., NaOH) followed by acidification to yield this compound.
Workflow for Asymmetric Catalytic Hydrogenation.
Route 3: Synthesis from a Chiral Pool Precursor
This strategy utilizes a readily available and enantiomerically pure starting material, (2S,4R)-4-hydroxyproline, to construct the target molecule. The synthesis involves a multi-step sequence, with the key transformation being the deoxygenation of the hydroxyl group at the C4 position.
Experimental Protocol:
Step 1: Protection The amine and carboxylic acid functionalities of (2S,4R)-4-hydroxyproline are protected, for instance, as a Boc-protected methyl ester.
Step 2: Activation of the Hydroxyl Group The hydroxyl group is converted into a good leaving group. A common method is the formation of a thiocarbonyl derivative, such as a thiocarbonylimidazole, in preparation for the Barton-McCombie deoxygenation.
Step 3: Barton-McCombie Deoxygenation The thiocarbonyl derivative is treated with a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride or a less toxic alternative) to reductively remove the thiocarbonyl group, yielding the deoxygenated pyrrolidine ring.
Step 4: Chain Extension The ester group at C2 is reduced to an alcohol, which is then converted to a leaving group (e.g., a tosylate). This is followed by displacement with a cyanide nucleophile and subsequent hydrolysis to form the acetic acid side chain at the C3 position (after inversion of stereochemistry at C2, if necessary, and re-protection/deprotection steps).
Step 5: Deprotection Finally, all protecting groups are removed to afford this compound.
Workflow for Synthesis from a Chiral Precursor.
Route 4: Enzymatic Resolution
This method involves the separation of a racemic mixture of a 3-pyrrolidineacetic acid derivative using a stereoselective enzyme. Lipases are commonly employed for the kinetic resolution of racemic esters, where one enantiomer is preferentially hydrolyzed, allowing for the separation of the unreacted ester and the hydrolyzed acid.
Experimental Protocol:
Step 1: Synthesis of Racemic Ester A racemic mixture of an ester of 3-pyrrolidineacetic acid (e.g., the ethyl ester) is synthesized using standard chemical methods.
Step 2: Enzymatic Hydrolysis The racemic ester is dissolved in a suitable buffer solution or a biphasic system. A lipase, such as Candida antarctica lipase B (CAL-B), is added, and the mixture is stirred at a controlled temperature and pH. The progress of the reaction is monitored until approximately 50% conversion is reached.
Step 3: Separation The reaction is stopped, and the mixture is separated. The unreacted (R)-ethyl 3-pyrrolidineacetate is extracted with an organic solvent, while the hydrolyzed (S)-3-pyrrolidineacetic acid remains in the aqueous phase.
Step 4: Hydrolysis of the Resolved Ester The enantiomerically enriched (R)-ethyl 3-pyrrolidineacetate is then subjected to chemical hydrolysis to yield the final product, this compound.
Workflow for Enzymatic Resolution.
Validating the Binding Affinity of (R)-3-Pyrrolidineacetic Acid Derivatives to GABA Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of derivatives of (R)-3-Pyrrolidineacetic acid and other key inhibitors targeting the gamma-aminobutyric acid (GABA) transporters (GATs). The data presented is essential for researchers and professionals involved in the development of novel therapeutics for neurological disorders where the modulation of GABAergic neurotransmission is a key strategy. While direct binding data for the parent compound this compound is not extensively available in public literature, research on its derivatives has revealed potent and selective inhibition of specific GABA transporter subtypes.
Comparative Binding Affinities of GABA Transporter Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for derivatives of this compound and a selection of well-characterized GAT inhibitors. This data allows for a direct comparison of their potency and selectivity across different GAT subtypes.
| Compound | Target(s) | IC50 (µM) |
| (R)-Pyrrolidine-2-acetic acid derivative (with 2-[tris(4-methoxyphenyl)methoxy]ethyl) | GAT-3 | 3.1[1] |
| GAT-1 | >60[1] | |
| (S)-2-Pyrrolidineacetic acid derivative (with 4,4-diphenylbut-3-en-1-yl) | GAT-1 | 0.396[1] |
| (S)-2-Pyrrolidineacetic acid derivative (with 4,4-[di(3-methylthiophen-2-yl)]) | GAT-1 | 0.343[1] |
| Nipecotic Acid | GAT-1 | 2.6[2] |
| GAT-2 | 310[2] | |
| GAT-3 | 29[2] | |
| GAT-4 | 16[2] | |
| SKF-89976A | hGAT-1 | 0.13[3] |
| rGAT-2 | 550[3] | |
| hGAT-3 | 944[3] | |
| hBGT-1 | 7210[3] | |
| (S)-SNAP-5114 | hGAT-3 | 5[4] |
| rGAT-2 | 21[4] | |
| hGAT-1 | 388[4] |
Experimental Protocols
The determination of binding affinity for GAT inhibitors is primarily achieved through radioligand uptake assays. Below are detailed protocols for conducting such experiments.
Protocol 1: [³H]GABA Uptake Assay in Synaptosomes
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).
Materials:
-
Fresh brain tissue (e.g., rat cerebral cortex)
-
Sucrose buffer (0.32 M sucrose, ice-cold)
-
Krebs-Ringer-HEPES buffer (KRH buffer), pH 7.4
-
[³H]GABA (radioligand)
-
Test compounds (e.g., this compound derivatives)
-
Non-selective GAT inhibitor (for determining non-specific uptake, e.g., tiagabine)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in KRH buffer to the desired protein concentration.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosome preparation with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]GABA.
-
Incubate for a short period (typically 1-5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold KRH buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine non-specific uptake in parallel experiments conducted in the presence of a high concentration of a non-selective GAT inhibitor.
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
-
Data Analysis:
-
Plot the percentage of inhibition of specific [³H]GABA uptake against the concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell-Based [³H]GABA Uptake Assay
This method utilizes cell lines stably expressing a specific GAT subtype to determine the compound's selectivity.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the target GAT subtype (e.g., hGAT-1, hGAT-3).
-
Cell culture medium.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
[³H]GABA.
-
Test compounds.
-
Standard GAT inhibitor for the specific subtype (for non-specific uptake).
-
Cell lysis buffer.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture:
-
Culture the cells expressing the target GAT subtype to confluency in appropriate multi-well plates.
-
-
Uptake Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time at room temperature or 37°C.
-
Add [³H]GABA to initiate the uptake.
-
Incubate for a defined period.
-
Terminate the uptake by aspirating the assay solution and rapidly washing the cells with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials with scintillation cocktail.
-
Measure radioactivity.
-
Determine non-specific uptake in the presence of a saturating concentration of a standard inhibitor for that GAT subtype.
-
-
Data Analysis:
-
Calculate IC50 values as described in the synaptosome protocol.
-
Visualizing Experimental Workflows and Pathways
GABA Signaling and Reuptake
The following diagram illustrates the role of GABA transporters in regulating GABAergic neurotransmission.
Caption: GABAergic neurotransmission and the inhibitory action of GAT blockers.
Experimental Workflow for [³H]GABA Uptake Assay
This diagram outlines the key steps in determining the IC50 value of a test compound using a radioligand uptake assay.
Caption: Workflow for determining GAT inhibitor potency via [³H]GABA uptake assay.
References
- 1. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy and Pharmacokinetics of Pyrrolidine Acetic Acid Analogs as GABA Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of GATs is a critical mechanism for modulating GABAergic neurotransmission, the primary inhibitory system in the central nervous system. By blocking the reuptake of GABA from the synaptic cleft, GAT inhibitors can prolong its inhibitory action, a therapeutic strategy for conditions such as epilepsy and anxiety.
Comparative Biological Activity
The following analogs have been selected for comparison based on their potent and selective inhibition of GABA transporter subtypes GAT-1 and GAT-3. The data presented is derived from in vitro assays, which are indicative of potential in vivo efficacy.
Data Summary of Pyrrolidine Acetic Acid Analogs
| Compound ID | Analog Description | Target | Potency (IC50) | Selectivity |
| Analog 1 | (S)-2-pyrrolidineacetic acid with a 4,4-diphenylbut-3-en-1-yl moiety | GAT-1 | 0.396 µM[1] | High for GAT-1 |
| Analog 2 | (R)-pyrrolidine-2-acetic acid with a 2-[tris(4-methoxyphenyl)methoxy]ethyl residue | GAT-3 | 3.1 µM[1] | ~20-fold vs GAT-1[1] |
In Vivo Efficacy and Pharmacokinetic Considerations
While specific in vivo efficacy and pharmacokinetic data for Analog 1 and Analog 2 are not detailed in the available literature, general principles can be inferred based on their structure and mechanism of action.
-
In Vivo Efficacy : The potent in vitro inhibition of GAT-1 by Analog 1 suggests it may exhibit significant anticonvulsant and anxiolytic properties in vivo.[2] The selective inhibition of GAT-3 by Analog 2 points towards a potentially different therapeutic profile, as GAT-3 is also involved in modulating neuronal excitability. Lipophilic derivatives of GABA and pyrrolidinone have demonstrated dose-dependent anticonvulsant activity in mouse models, suggesting that analogs with appropriate physicochemical properties can be effective in vivo.[2]
-
Pharmacokinetics : The pharmacokinetic profiles of these analogs are heavily influenced by the lipophilic moieties attached to the pyrrolidine ring. These groups are designed to enhance the ability of the compounds to cross the blood-brain barrier, a common challenge for centrally acting drugs. The stability of such compounds in plasma and their rate of metabolism in the liver are critical determinants of their half-life and bioavailability. For instance, studies on similar lipophilic derivatives have shown they can be detected intact in the brain following administration.[2]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the evaluation of the pyrrolidine analogs.
GABA Transporter (GAT) Inhibition Assay
This assay determines the inhibitory potency of compounds against specific GABA transporter subtypes.
-
Objective: To measure the IC50 value of a test compound, which is the concentration required to inhibit 50% of the GABA uptake activity.
-
Materials:
-
Cell lines individually expressing specific GAT subtypes (e.g., GAT-1, GAT-3).
-
Radiolabeled GABA (e.g., [³H]GABA).
-
Test compounds (pyrrolidine acetic acid analogs).
-
Assay buffer and scintillation fluid.
-
-
Procedure:
-
Cultured cells expressing the target GAT subtype are prepared in assay plates.
-
Cells are incubated with various concentrations of the test compound.
-
Radiolabeled GABA is added to initiate the uptake reaction.
-
After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of intracellular radiolabeled GABA is quantified using a scintillation counter.
-
The percentage of inhibition is calculated for each compound concentration relative to a control group without the inhibitor.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and a typical workflow for evaluating GAT inhibitors.
Caption: Simplified GABAergic synapse showing GAT-1 mediated reuptake and its inhibition.
Caption: General experimental workflow for the development of GAT inhibitors.
References
Safety Operating Guide
Proper Disposal of (R)-3-Pyrrolidineacetic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (R)-3-Pyrrolidineacetic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for handling chemical waste and information derived from safety data sheets of structurally similar compounds.
Immediate Safety Considerations & Hazard Assessment
Key Potential Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern.[1]
Personal Protective Equipment (PPE) is mandatory and should include:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.[3][4] Do not use metal containers for acidic waste.[4]
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE ", the full chemical name "This compound ", the date of accumulation, and any relevant hazard pictograms (e.g., irritant, harmful).[3][4][5]
-
Waste Streams: Keep solid and liquid waste containing this compound separate. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Specifically, keep it separate from bases, strong oxidizing agents, and other incompatible materials.[2][4][6][7]
On-site Storage and Handling
Generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5][6]
-
Storage Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4][5]
-
Container Management: Keep the waste container tightly closed except when adding waste.[6][8]
-
Secondary Containment: It is best practice to use secondary containment for liquid waste containers to prevent the spread of spills.[8]
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5][9] Once a container is full, it must be removed from the SAA within three days.[6]
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][8]
-
Consult Institutional Policy: Before initiating disposal, consult your institution's specific chemical hygiene plan and EHS guidelines.
-
Arrange for Pickup: Contact your institution's EHS department or the designated hazardous waste management office to arrange for the collection of the waste container.[8]
-
Documentation: Complete any required waste pickup forms or manifests accurately and completely.
-
Professional Disposal: The disposal of this compound must be carried out by a licensed hazardous waste disposal contractor.[3] They will transport the waste to an approved treatment, storage, and disposal facility (TSDF).
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department immediately.
-
Contain (if safe to do so): For minor spills, and only if you are trained to do so, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.[3][7]
-
Collect: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.
-
Clean: Clean the spill area as directed by your EHS department.
-
Decontaminate: Properly decontaminate any tools or equipment used in the cleanup.
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source(s) |
| pH of Sewer Discharge | Must be between 5.5 and 9.0 | [8] |
| SAA Storage Limit | Max. 55 gallons of hazardous waste | [5][9] |
| Full Container Removal | Within 3 days of being full | [6] |
| Partial Container Storage | Up to 1 year in a designated SAA | [6] |
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling (R)-3-Pyrrolidineacetic acid
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling (R)-3-Pyrrolidineacetic acid in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or natural rubber)[4]. Double gloving is recommended[5]. | To prevent skin contact, which may lead to burns and irritation[1][6]. |
| Body Protection | Flame-retardant and antistatic protective clothing over a standard lab coat[1]. | To shield against accidental spills and potential flammability[1]. |
| Respiratory | A NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and acid gases[7]. | To be used in case of inadequate ventilation or when handling powders to prevent inhalation of harmful vapors or dust[7]. |
Standard Operating Procedure for Handling
The following protocol outlines the step-by-step process for safely handling this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Area Setup :
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed[8].
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement.
-
Prepare a designated waste container for this compound waste.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on a lab coat and flame-retardant clothing.
-
Don chemical safety goggles and a face shield.
-
Wear two pairs of chemical-resistant gloves.
-
If there is a risk of aerosol or dust generation, a respirator should be worn.
-
-
Chemical Handling :
-
Conduct all manipulations of this compound within the chemical fume hood[6].
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge[1][7].
-
Avoid contact with skin and eyes[9]. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[2][3][5].
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove PPE, avoiding self-contamination. Dispose of single-use items in the designated waste stream.
-
Wash hands thoroughly with soap and water after completing the work[1].
-
Emergency and Spill Response
In the event of a spill, evacuate the area immediately and alert colleagues. For small spills, trained personnel wearing appropriate PPE can proceed with cleanup.
Spill Cleanup Protocol:
-
Containment :
-
Neutralization :
-
Due to its acidic nature, consider neutralizing the spill residue with a weak base, such as sodium bicarbonate, before final cleanup.
-
-
Cleanup and Disposal :
-
Collect all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site once the cleanup is complete.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Protocol:
-
Segregation :
-
Do not mix this compound waste with other chemical waste streams[1].
-
Keep liquid and solid waste in separate, clearly labeled, and sealed containers.
-
-
Container Management :
-
Use containers that are compatible with acidic and potentially corrosive materials.
-
Handle uncleaned empty containers as if they still contain the product[1].
-
-
Final Disposal :
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. escolifesciences.com [escolifesciences.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [guidechem.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

